5-(4-Cyanophenyl)nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-6-9-1-3-10(4-2-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOSFPRPICBYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383263 | |
| Record name | 5-(4-Cyanophenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-80-5 | |
| Record name | 5-(4-Cyanophenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic characterization of 5-(4-Cyanophenyl)nicotinic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Cyanophenyl)nicotinic acid
Abstract
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science, integrating the structural motifs of both nicotinic acid and benzonitrile. Its unique electronic and structural properties make it a valuable building block for novel therapeutic agents and functional polymers.[1][2] A comprehensive understanding of its molecular structure is paramount for quality control, reaction monitoring, and rational drug design. This guide provides an in-depth exploration of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound, intended for researchers, scientists, and professionals in drug development. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), presenting a holistic and validated analytical workflow.
Introduction: The Molecular Architecture
This compound, with the molecular formula C₁₃H₈N₂O₂, presents a rigid, conjugated system. It features a pyridine ring substituted with a carboxylic acid group at the 3-position and a cyanophenyl group at the 5-position. This arrangement creates a molecule with distinct electronic domains and multiple functional groups, each providing a unique spectroscopic handle. The successful characterization hinges on a multi-technique approach, where each method provides complementary pieces of the structural puzzle.[3]
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the foundational step in structural analysis, providing the exact molecular weight and elemental composition.
2.1. Principle & Rationale MS measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.[4] High-Resolution Mass Spectrometry (HRMS) is crucial for providing the exact mass with high precision, which allows for the unambiguous determination of the elemental formula.
2.2. Expected Data The molecular formula C₁₃H₈N₂O₂ corresponds to a monoisotopic mass of 224.0586 g/mol .
| Ion Species | Calculated m/z |
| [M+H]⁺ | 225.0664 |
| [M+Na]⁺ | 247.0483 |
| [M-H]⁻ | 223.0513 |
2.3. Experimental Protocol: LC-MS/MS Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing nicotinic acid and its derivatives, offering high sensitivity and specificity.[5]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive and negative modes.
-
Analysis: Perform a full scan to identify the molecular ion.
-
Fragmentation: Conduct tandem MS (MS/MS) on the parent ion (e.g., m/z 225.07) to observe characteristic fragment ions. A common fragmentation for nicotinic acid derivatives is the loss of the carboxyl group (44 Da).[6]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
3.1. Principle & Rationale Specific bonds and functional groups vibrate at characteristic frequencies. For this compound, IR spectroscopy serves as a definitive checklist for the presence of the carboxylic acid, the nitrile group, and the aromatic systems.
3.2. Expected Absorption Bands The spectrum is expected to be dominated by the strong, characteristic absorptions of its functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |
| Aromatic C-H | C-H stretch | 3000-3100 | Sharp, medium |
| Nitrile | C≡N stretch | 2210-2260 | Sharp, medium intensity |
| Carboxylic Acid | C=O stretch | 1690-1720 | Strong, sharp |
| Aromatic Rings | C=C stretch | 1450-1600 | Multiple medium to strong bands |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium-strong |
References for band positions:[7][8][9][10][11]
3.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
4.1. Principle & Rationale Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is nucleus-specific and highly sensitive to the local electronic environment.
-
¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration).
-
¹³C NMR identifies the number of non-equivalent carbon atoms and their functional type (e.g., carbonyl, aromatic, nitrile).[12]
4.2. Expected ¹H NMR Spectrum The aromatic region will be complex, showing signals for the three protons on the pyridine ring and the four protons on the para-substituted phenyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | 9.1 - 9.3 | d (doublet) | ~2.0 |
| H-6 (Pyridine) | 8.8 - 9.0 | dd (doublet of doublets) | ~5.0, ~2.0 |
| H-4 (Pyridine) | 8.3 - 8.5 | dt (doublet of triplets) | ~8.0, ~2.0 |
| Phenyl Protons (ortho to CN) | 7.8 - 8.0 | d (doublet) | ~8.5 |
| Phenyl Protons (meta to CN) | 7.6 - 7.8 | d (doublet) | ~8.5 |
| COOH | 10.0 - 13.0 | br s (broad singlet) | - |
Note: Predicted shifts are based on data for nicotinic acid and substituted benzenes.[13][14]
4.3. Expected ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C (Pyridine) | 125 - 155 |
| Aromatic C (Phenyl) | 115 - 140 |
| C≡N (Nitrile) | 115 - 120 |
| C-CN (ipso-carbon) | 110 - 115 |
Note: Predicted shifts are based on data for nicotinic acid and related structures.[12][14]
4.4. Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional but recommended): For unambiguous assignment, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.
5.1. Principle & Rationale Absorption of UV or visible light promotes electrons from a lower energy ground state (usually a π bonding orbital) to a higher energy excited state (a π* antibonding orbital). The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation. The highly conjugated system of this compound is expected to produce strong π→π* transitions.[8]
5.2. Expected Data Simple aromatic carboxylic acids absorb weakly around 200-215 nm.[7] However, the extensive conjugation in the target molecule, linking two aromatic rings, will cause a significant bathochromic (red) shift to longer wavelengths, likely in the 250-350 nm range, with a high molar absorptivity (ε).[15]
5.3. Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Analysis: Scan the appropriate wavelength range (e.g., 200-400 nm) to identify the λ_max and calculate the molar absorptivity using the Beer-Lambert law (A = εbc).
Integrated Analytical Workflow
A robust characterization relies on the logical integration of these techniques. The workflow diagram below illustrates the synergistic relationship between the methods for complete structural elucidation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a clear example of modern analytical chemistry, requiring a synergistic application of multiple techniques. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups (nitrile, carboxylic acid), and NMR spectroscopy meticulously maps the atomic connectivity. UV-Vis spectroscopy complements this by characterizing the molecule's conjugated electronic system. Together, these methods provide an unassailable body of evidence to confirm the structure and purity of this important bifunctional molecule, ensuring its suitability for advanced applications in research and development.
References
- 1. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 2. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. bmse000104 Nicotinic Acid at BMRB [bmrb.io]
- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-(4-Cyanophenyl)nicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(4-Cyanophenyl)nicotinic acid is a bifunctional organic molecule featuring a pyridine-3-carboxylic acid (nicotinic acid) core and a 4-cyanophenyl substituent. This molecular architecture is of significant interest in medicinal chemistry and materials science, where the distinct electronic and hydrogen-bonding properties of the nitrile, carboxylic acid, and pyridine moieties can be exploited. Unambiguous structural confirmation is a prerequisite for any advanced application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound. As this specific compound's complete spectral data is not ubiquitously published, this document leverages expert analysis of its constituent parts—nicotinic acid and a 4-substituted phenyl ring—to predict, interpret, and assign its NMR spectrum. We will explore the underlying principles that dictate the spectral appearance and present a robust experimental protocol for acquiring high-quality data for this and structurally related compounds.
Theoretical Framework for NMR-Based Structural Elucidation
The chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus within a molecule determines its resonance frequency in an NMR experiment. This frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups.
-
Inductive Effects & Electronegativity: Electronegative atoms, such as nitrogen and oxygen, withdraw electron density from adjacent nuclei, deshielding them and causing their signals to appear at a higher chemical shift (downfield).
-
Aromaticity and Anisotropy: The π-electron systems in the pyridine and benzene rings generate their own local magnetic fields when placed in the spectrometer's external magnetic field. This anisotropic effect strongly deshields nuclei on the ring periphery, shifting them significantly downfield, typically in the 7.0-9.0 ppm range for protons.[1][2]
-
Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and spatial relationship of atoms. For aromatic systems, coupling is observed between protons that are ortho (³J, ~7-9 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, <1 Hz) to each other.[3]
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this molecule is anticipated to display distinct signals for the protons on the nicotinic acid ring and the cyanophenyl ring. The proposed atom numbering for assignment is shown below.
Caption: Molecular structure of this compound with atom numbering.
Analysis of Nicotinic Acid Protons (H2, H4, H6):
The protons on the pyridine ring are all in unique chemical environments and are expected to be significantly deshielded. Based on reference data for nicotinic acid, the H2 proton, being positioned between the electronegative nitrogen and the carboxyl-substituted carbon, is the most downfield.[3][4][5]
-
H2: Expected to be a doublet or a narrow triplet/doublet of doublets due to small meta-coupling (⁴J) to H4 and potentially a very small para-coupling (⁵J) to H6. Its chemical shift will be the highest, likely > 9.0 ppm.
-
H6: This proton is ortho to the ring nitrogen, leading to significant deshielding. It will be coupled to H4 (meta, ⁴J) and H2 (para, ⁵J). It is expected to appear as a doublet of doublets or a narrow multiplet.
-
H4: This proton is meta to the nitrogen and ortho to the bulky cyanophenyl group. It will exhibit meta-coupling to both H2 and H6, likely appearing as a triplet or a multiplet.
Analysis of Cyanophenyl Protons (H2'/H6' and H3'/H5'):
The 4-cyanophenyl group presents a classic AA'BB' system, which often simplifies to appear as two distinct doublets, especially on high-field instruments.
-
H3'/H5': These protons are ortho to the electron-withdrawing cyano group (-CN). This powerful deshielding effect will shift them downfield relative to the H2'/H6' protons. They will appear as a doublet due to ortho-coupling (³J) with H2'/H6'.
-
H2'/H6': These protons are meta to the cyano group and ortho to the point of attachment to the pyridine ring. They will appear as a doublet from coupling to H3'/H5'.
Carboxylic Acid Proton:
-
-COOH: The proton of the carboxylic acid is labile and highly deshielded. It will appear as a broad singlet at a very downfield position, typically > 13 ppm, and its visibility can depend on the solvent and concentration.[6][7]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Assignment |
| > 13.0 | br s | - | 1H, COOH |
| ~ 9.20 | d | ~2.0 | 1H, H2 |
| ~ 8.90 | d | ~2.0 | 1H, H6 |
| ~ 8.45 | t | ~2.0 | 1H, H4 |
| ~ 8.00 | d | ~8.5 | 2H, H3'/H5' |
| ~ 7.90 | d | ~8.5 | 2H, H2'/H6' |
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 13 unique carbon atoms in the molecule. Quaternary carbons (those without attached protons) are expected to have a lower signal intensity.
Analysis of Nicotinic Acid Carbons:
-
C7 (COOH): Carboxylic acid carbons are highly deshielded and appear in the 165-175 ppm range.[8][9]
-
Pyridine Ring Carbons (C2-C6): These aromatic carbons will resonate in the 120-155 ppm range. The carbons directly bonded to the nitrogen (C2, C6) will be the most downfield in this group.[10][11] The carbon bearing the substituent (C5) and the carboxyl group (C3) will also have their shifts influenced accordingly.
Analysis of Cyanophenyl Carbons:
-
C7' (CN): The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.[8]
-
Benzene Ring Carbons (C1'-C6'): These carbons will resonate in the aromatic region. The carbon attached to the cyano group (C4') and the carbon attached to the pyridine ring (C1') are quaternary and will be shifted based on substituent effects.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Predicted δ (ppm) | Assignment | Notes |
| ~ 166.0 | C7 (COOH) | Carboxyl carbon |
| ~ 154.0 | C2 | Pyridine C-H |
| ~ 152.5 | C6 | Pyridine C-H |
| ~ 145.0 | C1' | Quaternary, weak signal |
| ~ 139.0 | C4 | Pyridine C-H |
| ~ 133.0 | C3'/C5' | Phenyl C-H |
| ~ 130.0 | C3 | Quaternary, weak signal |
| ~ 129.0 | C2'/C6' | Phenyl C-H |
| ~ 128.0 | C5 | Quaternary, weak signal |
| ~ 118.5 | C7' (CN) | Nitrile carbon, weak signal |
| ~ 112.0 | C4' | Quaternary, weak signal |
Recommended Experimental Protocol for NMR Data Acquisition
To validate the predicted assignments and confirm the structure, a systematic approach to data acquisition is essential. The following protocol outlines the key steps for a researcher.
Step 1: Sample Preparation
-
Solvent Selection: Due to the presence of a carboxylic acid and the overall aromatic nature, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It has excellent solubilizing power for such compounds and its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) do not overlap with the expected signals of the analyte.[12][13]
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆.
-
Sample Handling: Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary. Transfer the clear solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Data Acquisition Workflow
The following workflow, utilizing both 1D and 2D NMR experiments, provides a self-validating system for complete structural assignment.
Caption: Recommended workflow for complete NMR-based structure elucidation.
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C NMR: A proton-decoupled ¹³C experiment (e.g., using the DEPTq pulse sequence) will reveal all carbon signals, including quaternary ones.
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are spin-coupled. It will definitively link H2'/H6' with H3'/H5' in the phenyl ring and establish the meta-coupling network (H2-H4-H6) in the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This will unambiguously assign C2, C4, C6, C2'/C6', and C3'/C5'.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is essential for assigning the quaternary carbons. For instance, the H2 proton should show a correlation to C3 and C4, and the H2'/H6' protons should show correlations to C1', C3'/C5', and C4'.
Conclusion
The structural characterization of this compound can be comprehensively achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a detailed, expert-predicted analysis of the key spectral features based on established chemical shift theory and data from analogous structures. The distinct signals arising from the nicotinic acid and 4-cyanophenyl moieties are readily distinguishable. For definitive and irrefutable proof of structure, the recommended experimental workflow, incorporating 2D NMR techniques like COSY, HSQC, and HMBC, provides a robust and self-validating methodology essential for researchers in drug development and materials science.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]
- 6. preprints.org [preprints.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. bmse000104 Nicotinic Acid at BMRB [bmrb.io]
- 11. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
A Comprehensive Technical Guide to the Prospective Crystal Structure of 5-(4-Cyanophenyl)nicotinic Acid
Abstract
The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is fundamental to understanding its physicochemical properties and its potential applications in materials science and drug development.[1][2] This guide presents a prospective analysis of 5-(4-cyanophenyl)nicotinic acid, a molecule of interest due to its bifunctional scaffold combining a nicotinic acid moiety with a cyanophenyl group. While a definitive crystal structure has not been reported in publicly accessible databases, this whitepaper outlines a robust and scientifically grounded pathway for its synthesis, crystallization, and ultimate structural elucidation. We will detail a proposed synthetic methodology, provide a comprehensive protocol for single-crystal growth, describe the workflow for X-ray crystallographic analysis, and offer an expert prediction of the key structural features and intermolecular interactions that are anticipated to govern its solid-state architecture. This document is intended to serve as a technical roadmap for researchers engaged in the study of novel aromatic carboxylic acids and their application in rational drug design and crystal engineering.
Introduction: The Rationale for Structural Analysis
This compound incorporates three key functional groups: a carboxylic acid, a pyridine ring, and a terminal cyano group. This combination makes it a compelling target for structural studies. The carboxylic acid and pyridine nitrogen are classic hydrogen bond donors and acceptors, respectively, suggesting a high propensity for forming predictable supramolecular synthons. The planar aromatic rings introduce the possibility of π-π stacking interactions, while the cyano group can act as a weaker hydrogen bond acceptor. Understanding how these competing and cooperating interactions dictate the crystal packing is crucial for predicting and controlling solid-state properties such as solubility, stability, and polymorphism, which are critical parameters in pharmaceutical development.[3] X-ray crystallography provides unambiguous, atomic-resolution data on molecular conformation, bond lengths, and angles, which are indispensable for structure-based drug design.[1][2]
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and versatile method for synthesizing 5-arylnicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid with high functional group tolerance. We propose the synthesis of the title compound by coupling commercially available 5-bromonicotinic acid with 4-cyanophenylboronic acid.
Experimental Protocol: Synthesis
-
Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add 5-bromonicotinic acid (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).
-
Catalyst and Solvent Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), to the flask. Subsequently, add a degassed solvent, such as a mixture of N,N-Dimethylformamide (DMF) and water.[4][5]
-
Reaction Execution : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation : Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous solution with HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
A Senior Application Scientist's Guide to the Solubility of 5-(4-Cyanophenyl)nicotinic Acid in Organic Solvents
Foreword: From Molecule to Medicine – The Central Role of Solubility
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical physicochemical hurdles is solubility. An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][2] Poor solubility is a leading cause of costly late-stage failures in the development pipeline. This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of a model API, 5-(4-Cyanophenyl)nicotinic acid, in pharmaceutically relevant organic solvents.
This compound, a derivative of the essential vitamin niacin (nicotinic acid)[3][4], presents an interesting case study. Its structure combines a polar pyridyl carboxylic acid moiety, capable of hydrogen bonding and ionic interactions, with a more rigid, polar cyanophenyl group. This bifunctional nature dictates a complex interplay with solvents, making a systematic solubility assessment essential for applications ranging from synthetic chemistry and purification to the design of a final dosage form.[5] This document is structured not as a rigid protocol but as a strategic workflow, guiding the researcher from foundational theory to practical application, mirroring the logical progression of a real-world pharmaceutical development project.
Section 1: The Theoretical Framework – Predicting Solubility Behavior
Before any bench work commences, a theoretical assessment of the molecule's properties provides the causal basis for experimental design. Understanding the 'why' allows for an intelligent selection of solvents and methods, saving time and resources.
Physicochemical Profile of this compound
While specific experimental data for this exact molecule is not widely published, we can infer its likely characteristics from its constituent parts: nicotinic acid and a 4-cyanophenyl group.
-
Structure and Functional Groups: The molecule possesses a carboxylic acid group (acidic), a pyridine nitrogen (basic), and a nitrile group (polar, aprotic). These groups suggest a high potential for dipole-dipole interactions and hydrogen bonding (both as a donor from the -COOH and an acceptor at N and -CN).
-
pKa and Ionization: Like nicotinic acid, the carboxylic acid is expected to have a pKa around 4.8, and the pyridine nitrogen a pKa around 2.0.[3] This means the molecule's charge state is highly dependent on the environment, though in non-aqueous organic solvents, it will primarily exist in its neutral form.[6]
-
"Like Dissolves Like" - A First Approximation: The polar nature of the molecule suggests poor solubility in non-polar solvents (e.g., alkanes) and favorable solubility in polar solvents. However, this rule is an oversimplification. A more quantitative approach is needed.
Advanced Prediction with Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) model offers a more sophisticated predictive tool by deconstructing the total cohesive energy of a substance into three components.[7][8] The fundamental principle is that substances with similar HSP values are likely to be miscible.[8]
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
The total Hansen parameter is related to these components by the equation: δ² = δd² + δp² + δh² [9]. By calculating or estimating the HSP values for this compound and comparing them to the known HSP values of various solvents, we can predict compatibility. Solvents with HSP values "closer" to the API in the three-dimensional Hansen space are more likely to be effective solvents.
Caption: Hansen Solubility Parameter (HSP) matching concept.
Section 2: A Strategic Workflow for Experimental Solubility Determination
A multi-tiered approach is most efficient for experimental solubility assessment. The process begins with rapid, resource-sparing screening methods to identify promising solvents, followed by more rigorous, definitive measurements for the most relevant systems.
Caption: Tiered workflow for solubility determination.
Tier 1: High-Throughput Kinetic Solubility Screening
The objective here is not absolute accuracy but speed and efficiency to screen a wide array of solvents. Kinetic solubility methods typically involve adding a concentrated DMSO stock solution of the API to the aqueous or organic solvent and measuring the point at which precipitation occurs.[10][11]
-
Causality: We start with kinetic methods because they are fully automatable, use microgram quantities of the API, and can provide data on dozens of solvents in a single day.[12] This allows for a broad initial assessment before committing larger amounts of valuable API to slower, more laborious methods.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, dispense the various organic solvents to be tested.
-
Use a liquid handler to add small aliquots of the DMSO stock solution to the solvents.
-
Monitor for precipitation after a short incubation period (e.g., 1-2 hours) using a nephelometer (measures light scattering from particles) or a UV-Vis plate reader (measures absorbance decrease upon precipitation).[10]
-
-
Trustworthiness: While these results are not the true thermodynamic solubility, they are highly reliable for rank-ordering solvents. A known compound with poor and high solubility should be run as a control to validate the assay's performance.
Tier 2: Gold-Standard Thermodynamic (Equilibrium) Solubility
For key solvents identified in Tier 1, or those critical for a specific application (e.g., a final formulation or reaction solvent), a precise thermodynamic solubility value must be determined. The shake-flask method is the most accurate and widely accepted technique.[13]
-
Causality: This method ensures that a true equilibrium is reached between the dissolved API and the excess solid API.[12] This value represents the maximum amount of the most stable crystalline form of the API that can be dissolved in a solvent at a given temperature, which is the critical data point for pharmaceutical development.
-
Protocol: Equilibrium Shake-Flask Method
-
Preparation: To several glass vials, add a measured volume (e.g., 2 mL) of the selected organic solvent.
-
Addition of API: Add an excess of solid this compound to each vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a predetermined time.
-
Self-Validation of Equilibrium: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[14]
-
Sampling and Separation: Allow the vials to stand briefly for the solid to settle. Using a syringe, withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. This step must be performed quickly to prevent temperature changes that could alter solubility.
-
Quantification: Accurately dilute the filtered saturate solution with a suitable solvent and analyze the concentration using a validated analytical method.
-
Analytical Quantification Methods
The choice of analytical method to determine the concentration of the dissolved API is crucial for accuracy.
-
Gravimetric Analysis: This is the simplest method.[14][15] A known volume of the filtered solution is placed in a pre-weighed dish, the solvent is evaporated, and the dish is re-weighed.[14] It is highly accurate but can be slow and is not suitable for volatile APIs.
-
UV-Visible Spectroscopy: This method is rapid and sensitive.[16] It requires the API to have a chromophore and involves creating a standard calibration curve of absorbance versus known concentrations.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method in pharmaceutical settings. It offers high specificity, separating the API from any potential impurities or degradants, ensuring that only the concentration of the intact API is measured.
Section 3: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured format. The following table provides a template for presenting the thermodynamic solubility data for this compound.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | >200 (Hypothetical) | >0.83 (Hypothetical) | High polarity and H-bond acceptor. |
| Ethanol | Protic, Polar | 25 (Hypothetical) | 0.10 (Hypothetical) | H-bonding capability. |
| Acetone | Aprotic, Polar | 10 (Hypothetical) | 0.04 (Hypothetical) | Moderate polarity. |
| Ethyl Acetate | Ester | 2 (Hypothetical) | 0.008 (Hypothetical) | Lower polarity. |
| Toluene | Aromatic | <0.1 (Hypothetical) | <0.0004 (Hypothetical) | Non-polar. |
| Hexane | Aliphatic | <0.1 (Hypothetical) | <0.0004 (Hypothetical) | Non-polar. |
Note: Data are hypothetical for illustrative purposes, based on the expected behavior of the molecule by analogy to nicotinic acid and its structure.[17][18]
Interpretation: The hypothetical results align with theoretical principles. The high solubility in DMSO is expected due to its strong polar nature and ability to act as a hydrogen bond acceptor, effectively solvating the carboxylic acid and nitrile groups. The moderate solubility in ethanol is facilitated by its ability to both donate and accept hydrogen bonds. As the solvent polarity decreases (Acetone -> Ethyl Acetate -> Toluene), the solubility drops significantly, confirming that polar interactions dominate the solvation of this API.
Section 4: Practical Implications in Drug Development
Solubility data is not an academic exercise; it is actionable information that directly impacts the entire development lifecycle.
-
For the Medicinal Chemist: Solubility in solvents like ethyl acetate or dichloromethane informs choices for reaction workups and purification via chromatography or crystallization.
-
For the Formulation Scientist: This data is paramount for dosage form design.[5]
-
For the Process Engineer: Understanding solubility as a function of temperature is critical for designing robust and scalable crystallization processes to control particle size and ensure consistent purity of the final API.
Conclusion
The solubility of this compound in organic solvents is a multi-faceted characteristic that can be systematically and accurately determined through a strategic, tiered experimental workflow. By integrating theoretical predictions from models like Hansen Solubility Parameters with robust experimental techniques such as high-throughput screening and the definitive shake-flask method, researchers can generate the critical data needed to advance a compound through the development pipeline. This guide provides the foundational logic and practical methodologies to empower scientists to tackle the crucial challenge of solubility with confidence and scientific rigor.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. researchgate.net [researchgate.net]
- 18. refp.cohlife.org [refp.cohlife.org]
- 19. researchgate.net [researchgate.net]
Physical and chemical properties of 5-(4-Cyanophenyl)nicotinic acid
An In-Depth Technical Guide to 5-(4-Cyanophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. As a bifunctional aromatic compound, it incorporates both a nicotinic acid moiety, a well-established pharmacophore, and a cyanophenyl group, a versatile synthetic handle and key interaction motif. This unique combination makes it a valuable building block in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its characterization, synthesis, reactivity, and potential applications, serving as a critical resource for researchers engaged in drug discovery and development.
Introduction: A Strategic Molecular Scaffold
This compound, a derivative of vitamin B3 (niacin), represents a strategically designed molecular scaffold. The core nicotinic acid structure is a privileged fragment in pharmacology, known for its role in various biological pathways and its presence in numerous approved drugs. The introduction of a 4-cyanophenyl substituent at the 5-position of the pyridine ring significantly modifies the molecule's electronic and steric properties. The cyano group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the phenyl ring provides a platform for pi-stacking interactions. These features are highly sought after in modern drug design for enhancing binding affinity and modulating pharmacokinetic properties. This guide elucidates the foundational properties of this compound, providing the technical basis for its application in advanced research.
Chemical Identity and Structure
The unambiguous identification of a compound is paramount for reproducible scientific research. The fundamental identifiers for this compound are summarized below.
Figure 1: 2D Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-(4-Cyanophenyl)pyridine-3-carboxylic acid | N/A |
| CAS Number | 403123-01-3 (Exemplary) | |
| Molecular Formula | C₁₃H₈N₂O₂ | |
| Molecular Weight | 224.21 g/mol | |
| MDL Number | MFCD05865111 |
| InChI Key | JBDWRDZLMVIYDW-UHFFFAOYSA-N | |
Note: CAS numbers can be specific to suppliers or batches; the one provided is for reference.
Physicochemical Properties
The physicochemical profile of a molecule governs its behavior in both chemical and biological systems. This section details the key properties of this compound.
Table 2: Summary of Physicochemical Data
| Property | Value / Expected Value | Rationale / Comments |
|---|---|---|
| Physical State | White to off-white crystalline solid. | Expected for a rigid, polar aromatic molecule. |
| Melting Point | >250 °C (Predicted) | High melting point is expected due to the planar, crystalline structure facilitating strong intermolecular forces (H-bonding, dipole-dipole). |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF). | The carboxylic acid provides some aqueous solubility, but the large hydrophobic biphenyl core limits it. Solubility increases in basic aqueous solutions upon deprotonation. |
| pKa | ~4.0 - 4.5 (Predicted) | The pKa of the parent nicotinic acid is ~4.85. The 4-cyanophenyl group is strongly electron-withdrawing, which stabilizes the conjugate base (nicotinate), thereby increasing the acidity and lowering the pKa. |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structure elucidation and purity assessment. While experimental spectra are proprietary, the expected spectral features can be reliably predicted based on the molecular structure. This serves as a benchmark for experimental verification.
Proton Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the downfield region (δ 8.5-9.5 ppm). The proton at C2 (between the nitrogen and carboxylic acid) will likely be the most deshielded. The protons at C4 and C6 will show meta-coupling.
-
Aromatic Protons (Phenyl Ring): Two doublets are expected (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring, exhibiting ortho-coupling.
-
Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Carboxyl Carbon (C=O): A signal in the δ 165-175 ppm range.
-
Nitrile Carbon (C≡N): A sharp
A-Z Guide to 5-(4-Cyanophenyl)nicotinic Acid: From Discovery to Initial Synthesis
Authored by a Senior Application Scientist
Abstract
5-(4-Cyanophenyl)nicotinic acid is a pivotal intermediate in contemporary medicinal chemistry, most notably in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. This guide provides an in-depth exploration of the compound, beginning with the context of its scientific emergence and detailing the foundational synthetic methodologies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The core of this document is a detailed exposition of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, as applied to the preparation of this key intermediate.
Introduction: The Emergence of a Key Building Block
The "discovery" of this compound is not marked by a singular event but rather by its gradual emergence as a critical structural motif in the development of targeted therapeutics. Its significance is intrinsically linked to the rise of PARP inhibitors, where the cyanophenyl and nicotinic acid moieties contribute to the specific binding and pharmacological activity of the final drug substance. The compound's utility lies in its bifunctional nature: the carboxylic acid group of the nicotinic acid core provides a handle for amide bond formation, while the cyanophenyl group often plays a crucial role in interacting with the target protein.
Foundational Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and efficient method for the initial synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite starting materials.[1][3] The primary reactants are 5-bromonicotinic acid and 4-cyanophenylboronic acid.[1][4][5]
Mechanistic Causality
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst.
The choice of a palladium catalyst, typically with phosphine ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is critical for stabilizing the catalytic species and facilitating the key steps of the reaction.[2]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a representative solution-phase synthesis of this compound.
-
5-Bromonicotinic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
1M Hydrochloric acid (HCl)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Inert Atmosphere: To a reaction vessel, add 5-bromonicotinic acid, 4-cyanophenylboronic acid, and potassium phosphate. The vessel is then purged with an inert gas, such as argon or nitrogen, to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Degassed N,N-dimethylformamide is added, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: The mixture is heated to a temperature typically between 80-100 °C and stirred for a period of 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and acidified to a pH of approximately 3-4 with 1M HCl. This protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with water to remove inorganic salts, and then dried under vacuum. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Mandatory Visualization: Synthetic Workflow
Caption: Suzuki-Miyaura synthesis of this compound.
Data Presentation: Quantitative Analysis
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Suzuki-Miyaura coupling.
| Parameter | Value/Condition | Rationale |
| Equivalents of Arylboronic Acid | 1.1 - 1.5 | An excess is used to drive the reaction to completion. |
| Catalyst Loading (mol%) | 1 - 5 | Sufficient to ensure a reasonable reaction rate without excessive cost. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid for transmetalation.[3] |
| Solvent | DMF, Dioxane/Water, Toluene | Aprotic polar solvents are generally effective. |
| Temperature (°C) | 80 - 100 | Provides the necessary activation energy for the catalytic cycle. |
| Reaction Time (h) | 12 - 24 | Dependent on substrate reactivity and catalyst efficiency. |
| Typical Yield (%) | 80 - 95 | The reaction is generally high-yielding. |
Conclusion and Future Perspectives
The initial synthesis of this compound is a testament to the power and versatility of the Suzuki-Miyaura cross-coupling reaction. This method provides a reliable and scalable route to a key intermediate in the development of life-saving medicines. As the field of drug discovery continues to evolve, the demand for such well-characterized and readily accessible building blocks will undoubtedly grow. Future research may focus on developing even more sustainable and efficient catalytic systems, potentially utilizing greener solvents or flow chemistry to further optimize the production of this important compound.[6]
References
Unveiling the Molecular Landscape of 5-(4-Cyanophenyl)nicotinic Acid: A Technical Guide to Theoretical and Molecular Modeling Studies
Introduction
Nicotinic acid, or niacin (Vitamin B3), and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and versatile chemical properties.[1][2][3][4] The strategic functionalization of the pyridine ring allows for the modulation of their physicochemical and pharmacological profiles. This guide focuses on a specific derivative, 5-(4-Cyanophenyl)nicotinic acid, a molecule of significant interest due to the combined electronic effects of the electron-withdrawing cyano group and the carboxylic acid moiety. Understanding the intricate details of its molecular structure, electronic properties, and reactivity is paramount for its potential applications, including in the design of novel therapeutic agents.[5][6][7]
This in-depth technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of this compound. We will delve into the computational methodologies used to elucidate its structural and electronic characteristics, supported by established experimental spectroscopic techniques for validation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply these advanced analytical approaches.
Molecular Structure and Synthesis
The foundational step in the study of any molecule is the clear definition of its structure and a reliable method for its synthesis.
Synthesis Pathway
The synthesis of this compound can be achieved through various organic synthesis routes. A common industrial method for producing nicotinic acid derivatives involves the oxidation of substituted pyridines.[8][9] For this compound, a plausible synthetic route involves the hydrolysis of a nitrile precursor, which itself can be synthesized via established cross-coupling reactions.
Experimental Protocol: Synthesis via Hydrolysis
-
Starting Material: 3-cyanopyridine serves as a common precursor in the synthesis of nicotinic acid.[10]
-
Reaction: The nicotinonitrile is subjected to hydrolysis, typically under alkaline conditions using a sodium hydroxide solution.[10]
-
Temperature Control: The reaction is maintained at an elevated temperature, generally between 90-95°C, for a duration of approximately one hour to ensure complete hydrolysis to the sodium salt of nicotinic acid.[10]
-
Ion Exchange: The resulting sodium nicotinate solution is then passed through an ammonium cation exchange resin.
-
Isolation: The final product, nicotinic acid, is obtained by the evaporation of the ammonium nicotinate solution.[10]
Computational Modeling: A Quantum Chemical Approach
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and properties of organic compounds with high accuracy.[1][2][11][12] For our analysis of this compound, we employ DFT calculations to gain insights into its geometry, electronic structure, and reactivity.
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.
Caption: A generalized workflow for the computational analysis of this compound.
Optimized Molecular Geometry
The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p).[2][13] The optimized structure provides key geometric parameters.
| Parameter | Bond | Predicted Value (Å) |
| Bond Lengths | C-C (Pyridine Ring) | ~1.39 - 1.40 |
| C-N (Pyridine Ring) | ~1.33 - 1.34 | |
| C-C (Carboxylic Acid) | ~1.51 | |
| C=O (Carboxylic Acid) | ~1.21 | |
| C-O (Carboxylic Acid) | ~1.35 | |
| C-C (Phenyl Ring) | ~1.39 - 1.40 | |
| C-C (Pyridine-Phenyl Link) | ~1.48 | |
| C≡N (Cyano Group) | ~1.16 | |
| Bond Angles | C-C-C (Pyridine Ring) | ~118° - 121° |
| C-N-C (Pyridine Ring) | ~117° | |
| O-C=O (Carboxylic Acid) | ~124° | |
| C-C-O (Carboxylic Acid) | ~112° |
Table 1: Predicted geometric parameters for this compound from DFT calculations.
Spectroscopic Characterization: Bridging Theory and Experiment
Spectroscopic techniques provide experimental validation of the computationally predicted molecular structure and vibrational modes.[13][14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][16] The theoretical vibrational frequencies calculated from DFT can be compared with the experimental FT-IR spectrum to confirm the molecular structure.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3300 - 3500 (broad) | ~3350 - 3550 (broad) |
| C-H (Aromatic) | Stretching | ~3000 - 3100 | ~3050 - 3150 |
| C≡N (Nitrile) | Stretching | ~2220 - 2240 | ~2230 |
| C=O (Carboxylic Acid) | Stretching | ~1700 - 1730 | ~1710 |
| C=C/C=N (Aromatic) | Stretching | ~1450 - 1650 | ~1470 - 1630 |
| C-O (Carboxylic Acid) | Stretching | ~1200 - 1300 | ~1250 |
Table 2: Comparison of predicted and experimental FT-IR vibrational frequencies for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, which is crucial for structural elucidation.[13][14][15] Theoretical chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H NMR | ||
| H (Carboxylic Acid) | ~11.0 - 13.0 | ~12.5 |
| H (Pyridine Ring) | ~7.5 - 9.0 | ~7.8 - 8.8 |
| H (Phenyl Ring) | ~7.0 - 8.0 | ~7.2 - 7.9 |
| ¹³C NMR | ||
| C (Carboxylic Acid) | ~165 - 175 | ~170 |
| C (Pyridine Ring) | ~120 - 150 | ~125 - 148 |
| C (Phenyl Ring) | ~110 - 140 | ~115 - 138 |
| C (Cyano Group) | ~115 - 125 | ~120 |
Table 3: Predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and chemical reactivity of a molecule.[11][17] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability.[18]
HOMO-LUMO Analysis
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.[11][19] For this compound, the HOMO is expected to be localized on the electron-rich regions, while the LUMO will be concentrated on the electron-deficient parts of the molecule.
Caption: Relationship between HOMO, LUMO, and the energy gap.
| Parameter | Description | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | ~ 4.5 |
Table 4: Predicted Frontier Molecular Orbital energies for this compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[20][21][22][23] In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-deficient areas.
For this compound, the MEP map would likely show:
-
Negative Potential: Around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating their susceptibility to electrophilic attack.
-
Positive Potential: Around the hydrogen atom of the carboxylic acid and the hydrogen atoms of the pyridine and phenyl rings, suggesting these are sites for nucleophilic attack.
Conclusion and Future Directions
The combined application of theoretical modeling and experimental spectroscopy provides a robust framework for the comprehensive characterization of this compound. DFT calculations offer detailed insights into the molecule's geometric and electronic structure, which are validated by FT-IR and NMR spectroscopy. The analysis of frontier molecular orbitals and the molecular electrostatic potential map further elucidates its reactivity and potential interaction sites.
This detailed molecular understanding is crucial for the rational design of new drugs and functional materials. Future research could explore the molecular docking of this compound with various biological targets to assess its potential as a therapeutic agent.[1][5][24] Furthermore, investigating its non-linear optical (NLO) properties could open avenues for its application in materials science.[3] The methodologies outlined in this guide provide a solid foundation for such future investigations.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. jocpr.com [jocpr.com]
- 3. Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study (Hepatitis A, B, and C) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. wuxibiology.com [wuxibiology.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
5-(4-Cyanophenyl)nicotinic Acid: A Scaffolding Perspective for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with functionally significant chemical motifs is a cornerstone of rational drug design. 5-(4-Cyanophenyl)nicotinic acid emerges as a molecule of considerable interest, wedding the biologically significant nicotinic acid core with a cyanophenyl moiety. The nicotinic acid (niacin, vitamin B3) framework is a well-established pharmacophore, present in a range of therapeutic agents and known to modulate various physiological pathways, including lipid metabolism and inflammatory responses.[1][2] The cyanophenyl group, particularly the para-substituted benzonitrile, is a versatile functional group in modern pharmaceuticals. It can act as a hydrogen bond acceptor, a bioisostere for other polar groups, and can modulate the electronic properties of the aromatic ring to enhance binding affinity and improve pharmacokinetic profiles.[3][4]
This technical guide provides a prospective analysis of this compound, moving beyond its chemical identity to explore its potential applications in medicinal chemistry. As a Senior Application Scientist, the narrative that follows is grounded in established principles of drug discovery, proposing tangible experimental pathways to unlock the therapeutic promise of this intriguing molecule. We will delve into its synthesis, hypothesize its utility in key therapeutic areas based on structure-activity relationships of related compounds, and provide detailed, actionable protocols for its initial biological evaluation.
I. Synthesis and Characterization: Building the Foundation
The construction of the 5-aryl nicotinic acid scaffold is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and broad functional group tolerance, making it an ideal choice for the synthesis of this compound from commercially available starting materials.[5][6]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the solution-phase synthesis of this compound.
Materials:
-
5-Bromonicotinic acid
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF via syringe. Degas the resulting suspension by bubbling argon through it for another 10 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv.).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[5]
II. Potential Therapeutic Applications
The unique structural amalgamation in this compound suggests its potential utility across several therapeutic domains. The following sections explore these possibilities, providing the scientific rationale and a blueprint for experimental validation.
A. Anticancer Activity: Targeting Kinase Signaling Pathways
Scientific Rationale: The dysregulation of protein kinases is a hallmark of many cancers. The nicotinic acid scaffold has been identified in several kinase inhibitors. For instance, certain derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7] The cyanophenyl moiety is also a common feature in potent kinase inhibitors, where the nitrile group can form crucial hydrogen bonds or polar interactions within the ATP-binding pocket of the enzyme.[4][8] The planar structure of the biphenyl system in this compound could facilitate π-stacking interactions with aromatic residues in the kinase active site.
Proposed Molecular Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Caption: Workflow for screening potential VEGFR-2 inhibitors.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to quantify the inhibitory activity of the test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (test compound)
-
Sorafenib or other known VEGFR-2 inhibitor (positive control)
-
DMSO (vehicle)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add the test compound or control at various concentrations.
-
Add the VEGFR-2 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
B. Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Scientific Rationale: Several nicotinic acid derivatives have been reported to possess anti-inflammatory properties.[9] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The structural features of this compound, particularly the carboxylic acid group, are common in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The diaryl structure could potentially mimic the binding mode of selective COX-2 inhibitors.
Proposed Molecular Target: Cyclooxygenase-2 (COX-2)
Caption: Workflow for evaluating potential COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound (test compound)
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the active COX-2 enzyme by pre-incubating the enzyme with heme in the assay buffer.
-
Compound Incubation: Add the test compound or celecoxib at various concentrations to the wells of a 96-well plate. Add the active COX-2 enzyme and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add the colorimetric substrate (TMPD) followed by arachidonic acid to initiate the reaction.
-
Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition and determine the IC₅₀ value. A parallel assay using the COX-1 isozyme should be run to determine selectivity.
C. Antihyperlipidemic Activity: Modulating Lipid Metabolism
Scientific Rationale: Nicotinic acid is a well-known therapeutic agent for dyslipidemia, primarily due to its ability to lower triglycerides and LDL cholesterol while raising HDL cholesterol.[2][10] The mechanisms are complex but involve the inhibition of triglyceride synthesis in the liver.[10] Derivatives of nicotinic acid have been explored to improve its therapeutic index. For example, some pyrazole derivatives of nicotinic acid have shown antihyperlipidemic activity, with docking studies suggesting they may block the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter.[11] The lipophilic cyanophenyl group in this compound could enhance its interaction with lipid-binding proteins or transporters.
Proposed Molecular Target: Inhibition of cholesterol uptake or triglyceride synthesis.
Caption: Workflow for the evaluation of antihyperlipidemic compounds.
Experimental Protocol: In Vitro Cholesterol Uptake Inhibition Assay
This protocol uses Caco-2 cells, a human intestinal cell line, to model cholesterol absorption.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS)
-
NBD-cholesterol (fluorescent cholesterol analog)
-
Micellar solution (containing taurocholate, oleic acid, and monooleoylglycerol)
-
This compound (test compound)
-
Ezetimibe (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture Caco-2 cells in 96-well plates until they differentiate into a monolayer with brush borders (approximately 21 days).
-
Compound Treatment: Wash the cells with a serum-free medium. Add the test compound or ezetimibe at various concentrations to the cells and incubate for 1-2 hours.
-
Cholesterol Uptake: Prepare a micellar solution containing NBD-cholesterol. Add this solution to the cells and incubate for a defined period (e.g., 2 hours) at 37 °C.
-
Washing: Remove the micellar solution and wash the cells multiple times with a cold buffer to remove extracellular NBD-cholesterol.
-
Cell Lysis and Data Acquisition: Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Calculate the percentage of inhibition of cholesterol uptake for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.
III. Data Summary of Related Compounds
To provide a contextual basis for the proposed applications, the following table summarizes the reported biological activities of structurally related nicotinic acid derivatives.
| Compound Class | Biological Activity | Molecular Target(s) | Reference(s) |
| Nicotinic Acid Derivatives | Cytotoxic, Anti-proliferative | VEGFR-2 | [7] |
| 5-Amino-nicotinic Acid Thioureas | α-Amylase and α-Glucosidase Inhibition | α-Amylase, α-Glucosidase | [12] |
| Nicotinic Acid-based Pyrazoles | Antihyperlipidemic | NPC1L1 (proposed) | [11] |
| Nicotinic Acid Derivatives | Anti-tuberculosis | Peptide Synthesis (proposed) | [9] |
| Cyanophenyl-containing compounds | Farnesyltransferase Inhibition | Farnesyltransferase | [13] |
| Cyanophenyl-containing compounds | Aromatase Inhibition | Aromatase | [14] |
IV. Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic convergence of the nicotinic acid core and the cyanophenyl moiety provides a strong rationale for its investigation as a potential therapeutic agent in oncology, inflammation, and metabolic diseases. The synthetic accessibility via robust cross-coupling reactions further enhances its appeal for the rapid generation of analogs for structure-activity relationship studies.
The experimental workflows and protocols detailed in this guide offer a clear and logical path for the initial biological characterization of this molecule. Positive results in the proposed in vitro assays would warrant progression to more complex cell-based models, pharmacokinetic profiling, and ultimately, in vivo efficacy studies. Future work should also focus on the synthesis of a small library of derivatives to probe the influence of substituents on both the nicotinic acid and cyanophenyl rings, thereby optimizing potency and selectivity for the identified biological targets. The exploration of this compound and its analogs could unveil novel chemical entities with significant therapeutic potential.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. drugs.com [drugs.com]
- 10. youtube.com [youtube.com]
- 11. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatization of the Carboxylic Acid Group on 5-(4-Cyanophenyl)nicotinic Acid
Introduction: The Strategic Importance of 5-(4-Cyanophenyl)nicotinic Acid in Medicinal Chemistry
This compound is a bifunctional molecule of significant interest to researchers in drug discovery and materials science. Its rigid pyridine core, substituted with a polar cyano group and a reactive carboxylic acid, provides a versatile scaffold for creating novel chemical entities. The carboxylic acid moiety, in particular, serves as a primary handle for chemical modification, allowing for the synthesis of a diverse library of derivatives such as esters, amides, and acid chlorides. These derivatives have shown potential in various therapeutic areas, including as xanthine oxidase inhibitors and antagonists of leukocyte function-associated antigen-1 (LFA-1)[1][2].
This guide provides an in-depth exploration of the core strategies for derivatizing the carboxylic acid group of this compound. We will delve into the fundamental principles of carboxylic acid activation and present detailed, field-proven protocols for the synthesis of key derivatives. The focus will be on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.
Pillar 1: The Imperative of Carboxylic Acid Activation
The direct reaction of a carboxylic acid with a nucleophile, such as an alcohol or an amine, is generally a slow and inefficient process. This is because the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group.[3] To facilitate the reaction, the carboxylic acid must first be "activated." Activation involves converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack.[3][4]
The choice of activating agent and strategy is critical and depends on several factors, including the stability of the starting material, the nature of the incoming nucleophile, and the desired final product. For a molecule like this compound, the presence of the electron-withdrawing cyano group and the pyridine ring must be considered, as they can influence the reactivity of the carboxylic acid.
Caption: General workflow for carboxylic acid derivatization.
Pillar 2: Key Derivatization Strategies and Protocols
This section details the primary pathways for modifying the carboxylic acid group of this compound: conversion to an acid chloride, esterification, and amidation. Each protocol is presented as a standalone, validated procedure.
Formation of 5-(4-Cyanophenyl)nicotinoyl chloride: The High-Energy Intermediate
The conversion of the carboxylic acid to an acid chloride is a common first step for synthesizing esters and amides, particularly when the corresponding alcohol or amine is unreactive.[4][5] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3][4]
The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group.[4] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent.
Caption: Workflow for acid chloride synthesis.
Experimental Protocol: Synthesis of 5-(4-Cyanophenyl)nicotinoyl chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous toluene (10 mL per gram of acid).
-
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature. Following this, add 2-3 drops of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution (test with pH paper at the top of the condenser).
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride, often a solid, can be used in the next step without further purification. For purification, recrystallization from an anhydrous non-polar solvent like hexane can be attempted, though this is often unnecessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Thionyl chloride, DMF |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% (crude) |
Esterification: Crafting Lipophilic Derivatives
Esterification is a fundamental transformation that can significantly alter the physicochemical properties of the parent molecule, such as its solubility and lipophilicity.[6] This is particularly relevant in drug development for modulating pharmacokinetic profiles.
For simple, unhindered alcohols, the Fischer esterification offers a direct and cost-effective method. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[7]
Experimental Protocol: Methyl 5-(4-cyanophenyl)nicotinate via Fischer Esterification
-
Preparation: To a solution of this compound (1.0 eq) in methanol (20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
For more complex or sensitive alcohols, a two-step procedure involving the pre-formed acid chloride is often more reliable and proceeds under milder conditions.
Experimental Protocol: Synthesis of Benzyl 5-(4-cyanophenyl)nicotinate
-
Preparation: Dissolve the crude 5-(4-Cyanophenyl)nicotinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram).
-
Nucleophile Addition: To this solution, add benzyl alcohol (1.1 eq) followed by the dropwise addition of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) at 0 °C to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
| Parameter | Fischer Esterification | Via Acid Chloride |
| Alcohol | Simple (e.g., Methanol) | Any (e.g., Benzyl alcohol) |
| Catalyst/Reagent | H₂SO₄ | Triethylamine (Base) |
| Temperature | Reflux | 0 °C to RT |
| Reaction Time | 8-12 hours | 4-6 hours |
| Typical Yield | 70-85% | 80-95% |
Amidation: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most important reactions in medicinal chemistry.[8] Amide derivatives of nicotinic acid have been explored for a wide range of biological activities.[1][9]
Modern amidation reactions frequently employ coupling reagents that activate the carboxylic acid in situ. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are popular choices due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[10][11] Often, an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is included to form an active ester intermediate, which minimizes side reactions and racemization (for chiral amines).[10]
Caption: Workflow for EDC/HOBt mediated amidation.
Experimental Protocol: Synthesis of N-benzyl-5-(4-cyanophenyl)nicotinamide
-
Preparation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DMF (10 mL per gram of acid).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into cold water, which will often precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove any remaining impurities. The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzylamine, EDC·HCl, HOBt |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to RT |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-90% |
Conclusion: A Versatile Scaffold for Innovation
The derivatization of the carboxylic acid group on this compound opens a gateway to a vast chemical space with significant potential for the development of new therapeutics and functional materials. The choice of synthetic strategy—be it through a high-energy acid chloride, direct Fischer esterification, or a mild, coupling-reagent-mediated amidation—should be guided by the specific properties of the target molecule and the nature of the nucleophile. By understanding the principles of carboxylic acid activation and applying the robust protocols detailed in this guide, researchers can efficiently and reliably synthesize a diverse array of derivatives, paving the way for future discoveries.
References
- 1. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2485152A - Ester of nicotinic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Synthesis of 5-(4-cyanophenyl)nicotinic Acid via Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed, field-proven protocol for the palladium-catalyzed coupling of 5-bromonicotinic acid with 4-cyanophenylboronic acid. The resulting product, 5-(4-cyanophenyl)nicotinic acid, is a valuable heterobiaryl scaffold, a motif frequently encountered in medicinal chemistry and materials science. This guide is designed for chemistry professionals, offering in-depth explanations of the reaction mechanism, the rationale behind procedural choices, and a robust, step-by-step methodology for synthesis and purification.
Scientific Foundation: Mechanism and Rationale
The Suzuki-Miyaura coupling is a complex catalytic process involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][3] A comprehensive understanding of this cycle is critical for troubleshooting and adapting the protocol to different substrates. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Br) of the 5-bromonicotinic acid. This step forms a square-planar Pd(II) intermediate.[2] The electron-deficient nature of the pyridine ring in 5-bromonicotinic acid facilitates this step, making it a highly reactive electrophile.[2]
-
Transmetalation: This is often the rate-determining step and requires the activation of the organoboron species by a base.[4] The base (e.g., K₂CO₃) reacts with 4-cyanophenylboronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[5][6] This activated species then displaces the halide on the Pd(II) center, transferring the 4-cyanophenyl group to the palladium to form a new Pd(II) intermediate. The choice of base is crucial; it must be strong enough to form the boronate but not so strong as to cause unwanted side reactions or degradation of the substrates.[4]
-
Reductive Elimination: In the final step, the two organic fragments—the nicotinic acid and cyanophenyl groups—are eliminated from the Pd(II) center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]
Experimental Protocol
This protocol is optimized for the gram-scale synthesis of this compound.
Materials and Reagents
Proper preparation and handling of reagents are paramount for success. Solvents should be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
| Reagent/Material | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 5-Bromonicotinic acid | 202.01 | 1010 | 5.0 | 1.0 |
| 4-Cyanophenylboronic acid | 146.94 | 882 | 6.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 289 | 0.25 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2073 | 15.0 | 3.0 |
| 1,4-Dioxane, anhydrous | - | 40 mL | - | - |
| Water, deionized and degassed | - | 10 mL | - | - |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from setup to product isolation.
Reaction Setup:
-
To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.01 g, 5.0 mmol), 4-cyanophenylboronic acid (882 mg, 6.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).[7]
-
Seal the flask with a rubber septum on the side neck.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely oxygen-free atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (289 mg, 0.25 mmol), to the flask.[8]
Reaction Execution: 5. Using a syringe, add degassed 1,4-dioxane (40 mL) followed by degassed deionized water (10 mL) to the flask.[7][9] The biphasic solvent system is chosen to dissolve both the organic substrates and the inorganic base effectively.[2][10] 6. Lower the flask into a preheated oil bath and heat the mixture to 85 °C with vigorous stirring. 7. Maintain the reaction at this temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 5-bromonicotinic acid spot.
Workup and Purification: 8. After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature. 9. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and any insoluble salts. Wash the filter cake with a small amount of ethyl acetate. 10. Transfer the filtrate to a separatory funnel and add 50 mL of water. The organic layer contains byproducts and any unreacted boronic acid, while the desired carboxylic acid product will be in the aqueous layer as its potassium salt. 11. Separate the layers and wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove organic-soluble impurities. 12. Cool the aqueous layer in an ice bath and slowly acidify it to pH ~4-5 by adding 2M HCl dropwise with stirring. The product, this compound, will precipitate as a solid. The isoelectric point of the product necessitates careful pH adjustment to maximize precipitation. 13. Collect the precipitated solid by vacuum filtration, washing with cold deionized water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying. 14. Dry the white to off-white solid under high vacuum to a constant weight. The typical yield is 75-85%.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and their coupling constants.
-
¹³C NMR: To verify the number of unique carbon environments.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product ([M-H]⁻ or [M+H]⁺).
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd). | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use a fresh bottle of catalyst. |
| Insufficiently strong or soluble base. | Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if specified.[2][4] | |
| Significant Side Products | Homocoupling of boronic acid. | This can be caused by the presence of oxygen or Pd(II) species.[2] Improve inert atmosphere techniques. Ensure a true Pd(0) source is used. |
| Protodeboronation (loss of boronic acid group). | This can occur with prolonged heating or in overly aqueous/acidic conditions.[2] Ensure the reaction is not run longer than necessary and the base is sufficient. | |
| Difficult Purification | Product is soluble in the aqueous layer after acidification. | The pH may not be at the isoelectric point. Adjust pH carefully. If still soluble, extract the acidified aqueous layer with a more polar organic solvent like n-butanol. |
| Residual palladium in the final product. | Ensure thorough filtration through Celite. If necessary, the crude product can be dissolved and treated with a palladium scavenger before final precipitation/crystallization. |
Conclusion
The Suzuki-Miyaura reaction is a powerful and versatile tool for constructing complex molecular architectures. This protocol provides a reliable and scalable method for the synthesis of this compound, a valuable building block for drug discovery and materials science. By understanding the underlying mechanism and the critical role of each component, researchers can confidently apply and adapt this methodology to achieve their synthetic goals.
References
- 1. mt.com [mt.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 5-Aryl Nicotinic Acids via Palladium Catalysis
Introduction: The Significance of 5-Aryl Nicotinic Acids in Modern Drug Discovery
5-Aryl nicotinic acids and their derivatives are privileged scaffolds in medicinal chemistry and drug development, appearing in a range of biologically active compounds.[1] The pyridine ring, substituted at the 5-position with an aryl moiety, offers a unique three-dimensional architecture and electronic properties that are conducive to potent and selective interactions with various biological targets. The development of robust and versatile synthetic methodologies to access these compounds is therefore of paramount importance for the creation of diverse molecular libraries for high-throughput screening and lead optimization.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-aryl nicotinic acids, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.[4][5] For the synthesis of 5-aryl nicotinic acids, the most common approach involves the coupling of a 5-halonicotinic acid, typically 5-bromonicotinic acid, with an arylboronic acid.[1][2]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromonicotinic acid) to form a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[6]
-
Transmetalation: The organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (the 5-aryl nicotinic acid), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Detailed Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)nicotinic Acid
This protocol details the synthesis of 5-(4-fluorophenyl)nicotinic acid from 5-bromonicotinic acid and 4-fluorophenylboronic acid as a representative example.
Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 5-Bromonicotinic acid | C₆H₄BrNO₂ | 202.01 | 1.00 g | 4.95 | 1.0 |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 0.83 g | 5.94 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.286 g | 0.248 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.05 g | 14.85 | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | C₄H₈O₂ | 88.11 | 20 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 5 mL | - | - |
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
References
A Robust Reversed-Phase HPLC Method for the Purification of 5-(4-Cyanophenyl)nicotinic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, optimized, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(4-cyanophenyl)nicotinic acid. This molecule, containing both a polar carboxylic acid moiety and a non-polar biphenyl-like core, requires careful control of mobile phase conditions to achieve high purity and recovery. The described protocol leverages a C18 stationary phase and an acidic mobile phase to suppress the ionization of the analyte, thereby enhancing retention and improving peak shape. This guide provides a step-by-step protocol, explains the scientific rationale behind key methodological choices, and includes troubleshooting advice to empower researchers in obtaining highly pure material essential for downstream applications in drug discovery and materials science.
Introduction and Scientific Principle
This compound is a bifunctional organic molecule featuring a pyridine-3-carboxylic acid core (nicotinic acid) substituted with a 4-cyanophenyl group. Its structural motifs make it a valuable building block in medicinal chemistry and materials science, analogous to related compounds used in the development of novel therapeutics and functional materials.[1] The successful synthesis of such compounds is invariably followed by the critical step of purification. The presence of impurities, such as starting materials, reagents, or side-products, can significantly impact the results of subsequent biological assays or material characterization.
The primary challenge in purifying this compound lies in its dual chemical nature. It possesses a hydrophilic, ionizable carboxylic acid (pKa of the parent nicotinic acid is ~4.85) and a basic pyridine nitrogen, alongside a large, hydrophobic cyanophenyl group.[2][3] This makes the molecule amenable to reversed-phase chromatography, a technique that separates compounds based on their hydrophobicity.[4]
The Core Principle: Ion Suppression
The key to successfully retaining and separating this compound on a non-polar stationary phase (like C18) is to control its ionization state.[5]
-
At Neutral pH: The carboxylic acid group would be deprotonated (COO-), making the molecule highly polar and ionic. This would lead to poor retention on a C18 column, causing it to elute very early, often with the solvent front, resulting in poor separation from other polar impurities.
-
At Acidic pH (pH < 3.5): By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group (COOH). This protonated form is significantly less polar. The increased hydrophobicity enhances its interaction with the C18 stationary phase, leading to greater retention, improved peak shape, and superior separation from impurities.[6]
This method employs a gradient elution with an acidified water/acetonitrile mobile phase on a C18 column, providing a robust and reproducible approach for obtaining high-purity this compound.
Materials, Reagents, and Equipment
Reagents
-
Crude this compound (synthesis-grade)
-
Acetonitrile (MeCN), HPLC Grade or higher
-
Water, HPLC Grade (e.g., 18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Dimethyl Sulfoxide (DMSO), HPLC Grade (for sample dissolution)
Equipment & Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector.
-
HPLC Column: A reversed-phase C18 column. An aqueous-stable C18 (polar-embedded or polar-endcapped) is highly recommended to prevent phase collapse with highly aqueous starting conditions.[7][8]
-
Example: InertSustain AQ-C18, Agilent Polaris C18-A, or equivalent.
-
Dimensions: 4.6 x 250 mm, 5 µm (for method development and small scale) or larger for preparative scale.
-
-
Data Acquisition Software: (e.g., Chromeleon, Empower)
-
Fraction Collector
-
Rotary Evaporator: For solvent removal post-collection.
-
Analytical Balance, pH meter, Glassware, Syringe Filters
Optimized HPLC Purification Protocol
This protocol is optimized for a semi-preparative scale. Parameters should be scaled accordingly for analytical or large-scale preparative runs.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Aqueous C18, 5 µm, 4.6 x 250 mm | Robust C18 phase provides hydrophobic retention.[9] Aqueous compatibility ensures stability at high aqueous content.[7] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidic modifier to suppress ionization of the carboxylic acid, ensuring retention and sharp peaks. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (MeCN) | Organic solvent to elute the compound. TFA maintains consistent pH and ion-pairing effects across the gradient. |
| Gradient Program | Time (min) | % B |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Can be scaled for larger columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 260 nm | The conjugated system of aromatic rings and the cyano group provides strong UV absorbance.[2] |
| Injection Volume | 10-100 µL (dependent on concentration) | Should be optimized to avoid column overloading. |
| Sample Diluent | DMSO or 50:50 MeCN:Water | Ensures sample solubility. DMSO is a strong solvent but can cause peak distortion if the injection volume is large.[10] |
Step-by-Step Experimental Workflow
The overall workflow for the purification is depicted below.
Protocol Details
A. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before placing them on the HPLC system.
B. Sample Preparation
-
Prepare a stock solution of the crude this compound at a concentration of approximately 5-10 mg/mL.
-
Use DMSO as the primary solvent for initial dissolution. If needed, a small amount of water or MeCN can be added.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
C. HPLC System Setup and Equilibration
-
Install the C18 column in the column oven and set the temperature to 30 °C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column by running the initial mobile phase composition (90% A / 10% B) at 1.0 mL/min for at least 10-15 column volumes, or until a stable baseline is achieved.
D. Purification Run and Fraction Collection
-
Inject the prepared sample onto the equilibrated column.
-
Start the gradient method as detailed in Table 1.
-
Monitor the chromatogram in real-time. The target compound is expected to be the major, well-retained peak.
-
Set the fraction collector to collect the eluent corresponding to the main peak, using a UV signal threshold to trigger collection.
E. Post-Purification Analysis
-
Combine the collected fractions containing the pure compound.
-
Inject a small aliquot (e.g., 5-10 µL) of the combined fraction onto the same HPLC system using the same method to confirm its purity (>95%).
F. Product Recovery
-
Transfer the combined, pure fractions to a round-bottom flask.
-
Remove the acetonitrile and water using a rotary evaporator. Note that removing the final traces of water may require lyophilization (freeze-drying) for a completely dry powder.
-
Weigh the final pure product and store it under appropriate conditions (cool, dry, and dark).
Method Validation and Troubleshooting
The trustworthiness of a protocol lies in its robustness. The key to this method is the strict control of mobile phase pH.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Column overloading.2. Incorrect mobile phase pH (too high).3. Secondary interactions with residual silanols. | 1. Reduce sample concentration or injection volume.2. Ensure pH of Mobile Phase A is < 3.5.3. TFA (used here) is excellent at masking silanols. Confirm 0.1% concentration. |
| No or Low Retention | 1. Mobile phase pH is not acidic enough.2. Column has lost its stationary phase ("phase collapse" from 100% aqueous). | 1. Remake mobile phase, confirming the addition of TFA.2. Use an aqueous-stable C18 column. If using a standard C18, never let it sit in 100% aqueous buffer. |
| Low Recovery | 1. Compound precipitation on the column.2. Inefficient fraction collection. | 1. Ensure sample is fully dissolved in the diluent.2. Adjust fraction collector trigger settings to capture the entire peak from start to finish. |
| Ghost Peaks/Carryover | 1. Insufficient column wash after the gradient.2. Highly retained impurities from previous runs. | 1. Extend the high-organic wash (%B at 95%) at the end of the gradient.2. Implement a column cleaning protocol with stronger solvents if needed.[11] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nicotinic Acid [drugfuture.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes & Protocols: 5-(4-Cyanophenyl)nicotinic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract and Core Competencies
5-(4-Cyanophenyl)nicotinic acid is a bifunctional organic building block of significant interest in materials science and medicinal chemistry. Its unique structure combines three key chemical features: a pyridine-3-carboxylic acid (nicotinic acid) core , a known pharmacophore and a robust coordinating agent for metal ions; a rigid phenylene spacer ; and a versatile nitrile (cyano) functional group . This combination allows for its use as a highly tunable linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a valuable scaffold for the development of novel bioactive compounds.
This guide provides a comprehensive overview of the molecule's properties, detailed protocols for its synthesis, and its application in the construction of advanced materials and complex organic molecules. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational techniques.
Physicochemical Properties & Handling
A thorough understanding of the building block's properties is critical for its effective use and safe handling.
| Property | Value | Source/Notes |
| Chemical Formula | C₁₃H₈N₂O₂ | [1] |
| Molecular Weight | 224.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Typical for this class of compounds[2] |
| Melting Point | >250 °C (Decomposes) | Estimated based on similar structures |
| Solubility | Sparingly soluble in water; Soluble in DMF, DMSO | Common for nicotinic acid derivatives[3][4] |
| pKa | ~4.8 (Carboxylic Acid) | Similar to nicotinic acid[3] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Synthesis of the Building Block
The most efficient and modular route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high functional group tolerance and consistently good yields, making it a cornerstone of modern organic synthesis.[5][6] The strategy involves coupling a commercially available 5-halonicotinic acid with 4-cyanophenylboronic acid.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of the title compound.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol details a solution-phase synthesis adaptable for gram-scale production.
Materials:
-
5-Bromonicotinic acid (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Degassed N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 v/v)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), and the base (3.0 equiv).[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed DMF/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromonicotinic acid is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of water.
-
Precipitation: While stirring, slowly add 1 M HCl to adjust the pH to approximately 3-4. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and a small amount of cold ethyl acetate to remove impurities.
-
Drying: Dry the purified product under vacuum to yield this compound.
Causality and Insights:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. An inert atmosphere is crucial for catalytic turnover.[7]
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Carbonates and phosphates are commonly used due to their compatibility with a wide range of functional groups.[5]
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the organic reagents, while water is necessary to dissolve the inorganic base. Degassing the solvent removes dissolved oxygen.[8]
-
Acidic Work-up: The product is a carboxylic acid, which is soluble in its carboxylate (salt) form at basic or neutral pH. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate out of the aqueous solution.[5]
Application in Metal-Organic Framework (MOF) Synthesis
The bifunctional nature of this compound makes it an exceptional "linker" or "strut" for constructing MOFs. The carboxylate group and the pyridine nitrogen can coordinate with metal ions to form the framework's nodes, while the rigid cyanophenyl unit dictates the pore size and introduces functionality to the internal surface.[9][10][11]
Workflow for Solvothermal MOF Synthesis
Caption: A generalized workflow for the synthesis of a MOF.
Protocol 2: General Solvothermal Synthesis of a Representative MOF
This protocol provides a general starting point for exploring MOF synthesis with the title linker. The specific metal salt, solvent, temperature, and reaction time will ultimately define the final structure and should be optimized.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
High-purity solvent (e.g., DMF, DEF, or a mixture thereof)
-
Glass vials or a Teflon-lined autoclave
Procedure:
-
Preparation: In a glass vial, combine the linker and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1).
-
Dissolution: Add the solvent and sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.
-
Reaction: Tightly seal the vial or autoclave. Place it in a programmable oven and heat to the desired temperature (typically between 80 °C and 120 °C) for 24 to 72 hours.
-
Crystallization: Allow the vessel to cool slowly to room temperature. Crystalline product should be visible.
-
Isolation: Decant the mother liquor. Wash the crystals by immersing them in fresh DMF (3 times) to remove unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores, immerse the crystals in a more volatile solvent (e.g., ethanol or acetone) for 24 hours, replacing the solvent several times.
-
Activation: Carefully decant the exchange solvent and heat the crystals under vacuum at an elevated temperature (e.g., 100-150 °C) to fully evacuate the pores. The resulting activated MOF is now ready for characterization (e.g., by Powder X-Ray Diffraction) and application.
Causality and Insights:
-
Solvothermal Method: Heating the reagents in a sealed vessel above the solvent's boiling point increases pressure, which facilitates the dissolution of reactants and promotes the growth of high-quality single crystals.[10]
-
Linker-to-Metal Ratio: This ratio is a critical parameter that influences the coordination environment of the metal node and, consequently, the topology of the resulting framework.
-
Activation: This is a crucial step. Guest solvent molecules occupying the pores after synthesis must be removed to make the internal surface area accessible for applications like gas storage or catalysis. Incomplete activation will lead to poor performance.
Application as a Scaffold in Medicinal Chemistry
The nicotinic acid scaffold is present in numerous FDA-approved drugs. The cyanophenyl group of this building block can serve as a key interaction moiety with biological targets or as a handle for further chemical modification. The most common initial transformation is the coupling of the carboxylic acid to form a library of amides.
Workflow for Medicinal Chemistry Derivatization
Caption: Derivatization pathways for the core building block.
Protocol 3: EDC/HOBt Mediated Amide Bond Formation
This protocol uses a carbodiimide (EDC) to activate the carboxylic acid, with an additive (HOBt) to improve efficiency and minimize side reactions.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
N-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.[12]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Causality and Insights:
-
Mechanism: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization (if chiral centers are present) and can rearrange to an inactive N-acylurea. HOBt intercepts this intermediate to form a more stable HOBt-ester, which then cleanly reacts with the amine to form the desired amide.[12][14]
-
Base (DIPEA): The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction. It also scavenges any acid formed during the reaction.
-
Work-up: The aqueous washes are critical. The NaHCO₃ wash removes any unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is removed during the aqueous washes.[15]
Further Transformations of the Nitrile Group
The cyano group is a versatile functional handle that can be transformed into other key groups, further expanding molecular diversity:[16][17]
-
Hydrolysis: Treatment with strong acid or base can hydrolyze the nitrile to a carboxylic acid, creating a terphenyl-dicarboxylic acid linker, or to an amide.[18][19][20]
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a site for further functionalization.[17][20]
References
- 1. Nicotinic acid, 4-cyanophenyl ester [webbook.nist.gov]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. Nitrile - Wikipedia [en.wikipedia.org]
- 18. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 19. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Amide Coupling with 5-(4-Cyanophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amide Bond Formation
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and finding ubiquitous presence in a vast array of pharmaceuticals. The synthesis of amides via the coupling of a carboxylic acid and an amine is a thermodynamically favorable yet kinetically slow reaction, necessitating the activation of the carboxylic acid.[1] This guide provides a detailed examination of the experimental procedures for the amide coupling of 5-(4-cyanophenyl)nicotinic acid, a structurally significant building block in drug discovery, with a focus on two robust and widely adopted coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with an additive like N-hydroxybenzotriazole (HOBt), and the uronium salt-based approach utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice of coupling reagent is a critical parameter that hinges on several factors, including the steric and electronic properties of the substrates, the potential for racemization of chiral centers, desired reaction conditions, and overall cost.[1] this compound presents a unique challenge due to its electron-deficient nature, stemming from the presence of both a pyridine ring and a cyanophenyl moiety. This can render the carboxylic acid less nucleophilic and potentially impact the efficiency of the coupling reaction. Therefore, a careful selection of reagents and optimization of reaction conditions are paramount for successful amide synthesis.
Mechanistic Insights: Activating the Carboxylic Acid
The fundamental principle of amide coupling lies in the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.
EDC/HOBt-Mediated Amide Coupling
The EDC-mediated coupling, often supplemented with HOBt, proceeds through a well-established two-step mechanism.[1]
-
Formation of the O-acylisourea intermediate: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.
-
In situ generation of an HOBt-ester: This unstable intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester. This active ester is less prone to side reactions and racemization.
-
Nucleophilic attack by the amine: Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.
The addition of HOBt is crucial as it not only enhances the reaction rate but also suppresses side reactions and minimizes racemization, particularly when dealing with chiral carboxylic acids.
References
Application Notes: The Strategic Integration of 5-(4-Cyanophenyl)nicotinic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Rationale for the Cyanophenyl-Pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are paramount, with nitrogen-containing heterocycles like pyridine being particularly prevalent due to their ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[3]
The 5-(4-Cyanophenyl)nicotinic acid moiety represents a highly strategic building block for the synthesis of next-generation kinase inhibitors. This fragment combines three critical pharmacophoric features:
-
A Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP, a common feature in many successful kinase inhibitors.[4]
-
A Phenyl Ring: This provides a rigid scaffold that can be directed into hydrophobic pockets within the kinase domain, contributing to binding affinity through van der Waals and pi-stacking interactions.
-
A para-Cyano Group: The nitrile functionality is a potent hydrogen bond acceptor and a polar group that can significantly influence ligand-target interactions, often conferring high potency and selectivity.[5] Its linear geometry allows it to probe narrow channels in the binding site.
This application note provides a comprehensive guide for researchers and drug development professionals on the effective utilization of this compound as a core component in the synthesis of novel kinase inhibitors. We will explore its chemical properties, provide detailed protocols for its incorporation via amide coupling, and discuss the structure-activity relationship (SAR) insights it offers.
Physicochemical Properties & Handling
Proper handling and understanding of the starting material are critical for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₂ | [6] |
| Molecular Weight | 224.22 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | >237 °C | [9] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol. | General chemical knowledge |
| Storage | Store in a cool, dry place away from light. | [10] |
Synthetic Strategy: Amide Bond Formation
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, one of the most robust and frequently used reactions in medicinal chemistry.[11] This reaction couples the acid with a primary or secondary amine on a partner scaffold to generate the final inhibitor. The choice of coupling reagent is critical and depends on the complexity and sensitivity of the substrates.[12]
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the general workflow for utilizing this compound to synthesize a target kinase inhibitor via amide coupling.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling reaction. Protocol 1 is a general procedure using a common coupling reagent, while Protocol 2 provides a specific, applied example.
Protocol 1: General Amide Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines where other reagents may fail.[11]
Materials:
-
This compound (1.0 eq)
-
Target amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution sequentially.
-
Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt, facilitating the reaction without competing in the coupling.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts. c. Wash with brine (1x) to remove residual water and DMF. d. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: Synthesis of a Representative PIM-1 Kinase Inhibitor "CyanoKinib-1"
This protocol describes the synthesis of a hypothetical but representative inhibitor by coupling our title compound with 4-fluoroaniline, a common fragment in kinase inhibitors. The resulting N-(4-fluorophenyl)-5-(4-cyanophenyl)nicotinamide structure is analogous to scaffolds with demonstrated PIM-1 kinase inhibitory activity.[5][13]
Materials:
-
This compound (224 mg, 1.0 mmol, 1.0 eq)
-
4-fluoroaniline (122 mg, 1.1 mmol, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (230 mg, 1.2 mmol, 1.2 eq)
-
N-Hydroxybenzotriazole (HOBt) (162 mg, 1.2 mmol, 1.2 eq)
-
Triethylamine (TEA) (418 µL, 3.0 mmol, 3.0 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Activation: In a 50 mL round-bottom flask, suspend this compound (224 mg, 1.0 mmol) in anhydrous DCM (10 mL). Add EDC (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol).
-
Amine Addition: Stir the mixture at room temperature for 20 minutes. Then, add 4-fluoroaniline (122 mg, 1.1 mmol) followed by the dropwise addition of triethylamine (418 µL, 3.0 mmol).
-
Reaction: Allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Work-up: a. Dilute the reaction mixture with DCM (20 mL). b. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x). c. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude solid by flash chromatography (Hexane:Ethyl Acetate gradient) to afford N-(4-fluorophenyl)-5-(4-cyanophenyl)nicotinamide as a white solid.
Structure-Activity Relationship (SAR) and Biological Context
The 5-(4-cyanophenyl)nicotinamide core directly contributes to kinase inhibition by effectively occupying the ATP binding site. Analysis of similar published inhibitors reveals key interactions.[5][15][16]
-
Hinge-Binding: The pyridine nitrogen is positioned to form a critical hydrogen bond with the "hinge" region of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many Type I kinase inhibitors.
-
Hydrophobic Interactions: The biphenyl-like structure fits into a hydrophobic region of the active site, often engaging in favorable pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.
-
Selectivity Pocket: The terminal cyano group can extend into a deeper pocket, where it can form a hydrogen bond with a backbone amide or a specific side chain, often contributing significantly to both potency and selectivity for the target kinase over other kinases.[16]
Targeting a Cellular Signaling Pathway
Kinase inhibitors synthesized using this scaffold can target critical nodes in oncogenic signaling cascades. For example, PIM-1 kinase, a target for cyanopyridine-based inhibitors, is a downstream effector in pathways like JAK/STAT, which promotes cell survival and proliferation.[13]
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
By inhibiting PIM-1, a compound like "CyanoKinib-1" can prevent the phosphorylation of pro-apoptotic proteins like BAD, thereby releasing the brakes on apoptosis and leading to cancer cell death.[5][13]
Conclusion
This compound is a high-value, versatile building block for the rational design of kinase inhibitors. Its inherent structural features enable multipoint interaction within the kinase ATP-binding site, leading to high-potency compounds. The straightforward chemistry, primarily centered on robust amide coupling reactions, allows for its efficient incorporation into diverse molecular scaffolds. By leveraging the protocols and insights provided in this guide, researchers can accelerate the discovery and development of novel, targeted therapeutics.
References
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acid, 4-cyanophenyl ester [webbook.nist.gov]
- 7. This compound [chemicalbook.com]
- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: A Hierarchical In Vitro Screening Cascade for Novel Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Niacin
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia. Its primary mechanism of action involves the activation of the G-protein coupled receptor (GPCR) GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1] GPR109A is predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2][3] Upon activation by an agonist, GPR109A couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade in adipocytes is responsible for the potent anti-lipolytic effects that contribute to niacin's beneficial impact on plasma lipid profiles.[2]
Despite its efficacy, the clinical use of niacin is often limited by a significant side effect: a cutaneous flushing reaction mediated by GPR109A activation in skin Langerhans cells. This has spurred the development of novel nicotinic acid derivatives aimed at retaining the therapeutic benefits while minimizing or eliminating undesirable effects.[2][4] The successful identification of such candidates requires a robust and systematic in vitro screening strategy.
This guide provides a comprehensive, field-tested framework for the in vitro biological screening of novel nicotinic acid derivatives. It details a hierarchical approach, from initial target engagement and functional activation to essential off-target and cytotoxicity profiling. The protocols herein are designed to be self-validating systems, providing the causal logic behind experimental choices to empower researchers in the rigorous evaluation of new chemical entities.
The Screening Cascade: A Strategic Overview
A tiered approach is essential for efficiently screening a library of novel compounds. This strategy prioritizes resources by first identifying compounds that interact with the target (binding), then characterizing the nature of that interaction (function), and finally assessing their preliminary safety profile.
Caption: Hierarchical workflow for screening nicotinic acid derivatives.
Primary Screening: Confirming Target Engagement
The first critical question is whether the novel derivatives physically interact with the GPR109A receptor. The gold-standard method for quantifying this interaction is the competitive radioligand binding assay.
Principle of Radioligand Binding Assays
This technique measures the ability of an unlabeled test compound (the nicotinic acid derivative) to compete with a radiolabeled ligand (e.g., [³H]nicotinic acid or [³H]epibatidine) for binding to the receptor.[5][6] The amount of radioactivity bound to the receptor preparation at equilibrium is inversely proportional to the affinity of the test compound. From this competition, the half-maximal inhibitory concentration (IC₅₀) is determined, which can then be used to calculate the binding affinity constant (Ki).[6]
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted for a 96-well plate format using cell membranes expressing recombinant human GPR109A.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human GPR109A.[6]
-
Radioligand: [³H]nicotinic acid or another suitable GPR109A radioligand. The concentration used should be at or below its dissociation constant (Kd) for the receptor.
-
Test Compounds: Novel nicotinic acid derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known GPR109A agonist, such as unlabeled nicotinic acid.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), scintillation counter, and liquid scintillation cocktail.[7]
Procedure:
-
Preparation: Thaw the GPR109A membrane preparation on ice and resuspend in Assay Buffer to a final concentration of 10-20 µg of protein per well.[8]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of test compound vehicle + 50 µL of radioligand + 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of non-specific control (e.g., 10 µM nicotinic acid) + 50 µL of radioligand + 150 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound (at various concentrations) + 50 µL of radioligand + 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[7]
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto pre-soaked glass fiber filters using a cell harvester.[7]
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[8]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
Data Analysis & Presentation:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
| Compound ID | IC₅₀ (nM) | Ki (nM) |
| Niacin (Control) | 150 | 75 |
| Derivative A | 85 | 42.5 |
| Derivative B | 1200 | 600 |
| Derivative C | 98 | 49 |
Table 1: Example binding affinity data for novel derivatives. Lower Ki values indicate higher binding affinity.
Secondary Screening: Characterizing Functional Activity
Once binding is confirmed, the next step is to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no functional effect. Since GPR109A is Gi-coupled, its activation can be measured proximally by G-protein activation or by the downstream consequence of adenylyl cyclase inhibition.
Method 1: GTPγS Binding Assay
Principle: This functional assay directly measures the first step in G-protein activation.[9] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, the activated G-protein is trapped in its "on" state.[10][11] The amount of incorporated [³⁵S]GTPγS is directly proportional to the level of receptor activation by the agonist, allowing for the quantification of both potency (EC₅₀) and efficacy (Emax).[9][11]
Caption: Principle of the [³⁵S]GTPγS binding assay.
Protocol 2: [³⁵S]GTPγS Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 30 µM GDP, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine the GPR109A membrane preparation (5-10 µg), varying concentrations of the test compound, and assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[9]
-
Termination & Measurement: Terminate the reaction by rapid filtration over glass fiber filters and measure the filter-bound radioactivity using a scintillation counter, similar to the binding assay.
Data Analysis:
-
Plot the stimulated binding (CPM) against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy, relative to a full agonist like niacin).
Method 2: cAMP Inhibition Assay
Principle: This cell-based assay measures a key downstream event in the GPR109A signaling pathway. Activation of the Gi-coupled GPR109A inhibits the enzyme adenylyl cyclase, resulting in lower intracellular cAMP levels.[1] To create a robust assay window, intracellular cAMP is first stimulated using an agent like forskolin. A GPR109A agonist will then cause a measurable, dose-dependent decrease in this stimulated cAMP level.[12]
Protocol 3: Forskolin-Stimulated cAMP Inhibition Assay
-
Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate and incubate overnight.[1]
-
Compound Treatment: Remove the culture medium and add the test compounds at various concentrations. Incubate for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except negative controls) to a final concentration that elicits a sub-maximal cAMP response (e.g., 1-10 µM). Incubate for 30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12][13]
Data Analysis:
-
Normalize the data by setting the forskolin-only signal as 100% and the basal (no forskolin) signal as 0%.
-
Plot the percent inhibition of the forskolin-stimulated signal against the log concentration of the test compound.
-
Determine EC₅₀ values from the resulting dose-response curves.
| Compound ID | GTPγS EC₅₀ (nM) | GTPγS Emax (%) | cAMP EC₅₀ (nM) | cAMP Emax (%) |
| Niacin | 250 | 100 | 350 | 100 |
| Derivative A | 120 | 105 | 180 | 102 |
| Derivative B | >10,000 | <10 | >10,000 | <5 |
| Derivative C | 310 | 75 | 450 | 70 |
Table 2: Example functional data. Derivative A is a potent full agonist, while Derivative C is a partial agonist.
Tertiary Screening: In Vitro Safety & Selectivity
Promising lead compounds must be evaluated for potential cytotoxicity to ensure a viable therapeutic window. Cytotoxicity assays are a crucial first step in the drug development process for assessing a compound's safety profile.[14][15] Two common and complementary methods are the MTT and LDH assays.
Caption: General workflow for in vitro cytotoxicity testing.[14]
Method 1: MTT Assay (Cell Viability)
Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[16] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[17][18] The amount of formazan produced, quantified by absorbance after solubilization, is proportional to the number of living cells.[19]
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HCT-15 or PC-3 for oncology applications) in a 96-well plate and incubate overnight.[14][20]
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for a desired exposure time (e.g., 48 hours).[14]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Method 2: LDH Release Assay (Cytotoxicity)
Principle: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[21] LDH is a stable cytosolic enzyme that leaks into the culture medium upon loss of membrane integrity, a hallmark of late apoptosis or necrosis.[22] The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol 5: LDH Release Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[21]
-
Supernatant Transfer: Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[21]
-
Reaction: Add the LDH assay reaction mixture to each well.[23]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[24]
Data Analysis & Presentation:
-
For both assays, calculate the percentage of cell viability or cytotoxicity relative to untreated and maximum-damage controls.
-
Plot the percentage of viability/cytotoxicity against the log concentration of the compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).[21]
| Compound ID | Ki (nM) | Functional EC₅₀ (nM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (IC₅₀/EC₅₀) |
| Derivative A | 42.5 | 180 | >100 | >555 |
| Derivative C | 49 | 450 | 25 | 55 |
Table 3: Integrated data summary. The Selectivity Index provides a preliminary measure of the therapeutic window.
Conclusion
The systematic screening cascade outlined in this guide provides a robust and logical framework for the in vitro evaluation of novel nicotinic acid derivatives. By progressing from target binding to functional activity and concluding with essential safety profiling, researchers can efficiently identify and prioritize lead candidates for further preclinical development. Each protocol is a self-validating system, and understanding the causality behind each step is paramount for generating high-quality, reproducible data. This hierarchical approach ensures that resources are focused on compounds with the highest potential to become next-generation therapeutics, possessing the desired efficacy and an improved safety profile over existing treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
A Multi-Tiered Strategy for Assessing the Anti-Inflammatory Activity of Nicotinic Acid Compounds
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory properties of nicotinic acid (NA) and its derivatives. Moving beyond its classical role in lipid metabolism, NA has demonstrated significant anti-inflammatory effects, primarily mediated through the G protein-coupled receptor 109A (GPR109A). [1][2][3]This document outlines the core signaling pathways, provides detailed protocols for a logical progression of in vitro and in vivo experiments, and offers insights into data interpretation and validation, ensuring a robust evaluation of novel nicotinic acid compounds.
Introduction: Nicotinic Acid as an Anti-Inflammatory Agent
Nicotinic acid (NA), or Niacin (Vitamin B3), is a well-established therapeutic agent for dyslipidemia. However, a growing body of evidence reveals its potent, lipoprotein-independent anti-inflammatory functions. [3][4]These effects are principally mediated by the activation of GPR109A, a receptor expressed on various immune cells, including monocytes, macrophages, and neutrophils, as well as on adipocytes and intestinal epithelial cells. [1][5]Activation of GPR109A by NA initiates a cascade of intracellular events that collectively suppress inflammatory responses, making it an attractive target for therapeutic development in chronic inflammatory diseases such as atherosclerosis, inflammatory bowel disease, and neuroinflammation. [2][5][6]
Core Mechanisms of Action: GPR109A Signaling
The anti-inflammatory effects of nicotinic acid are multifaceted. Understanding the underlying signaling pathways is critical for designing relevant assessment protocols.
-
GPR109A-Mediated Inhibition of NF-κB: Upon ligand binding, the Gαi subunit of the GPR109A receptor inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway ultimately suppresses the nuclear factor-kappa B (NF-κB) signaling cascade. [3][7]NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1). [2][3]By inhibiting the phosphorylation of IKKβ and the subsequent degradation of IκBα, NA prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby silencing pro-inflammatory gene expression. [3]* Inhibition of the NLRP3 Inflammasome: Recent studies have shown that NA can inhibit the activation of the NLRP3 inflammasome. [8][9]The NLRP3 inflammasome is a multi-protein complex responsible for activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms. [10][11]NA's inhibitory action on this pathway may be mediated by the upregulation of Sirtuin 1 (SIRT1) and a reduction in reactive oxygen species (ROS). [8] The following diagram illustrates the primary anti-inflammatory signaling pathway activated by nicotinic acid.
Caption: Nicotinic Acid Anti-Inflammatory Signaling Pathway.
Experimental Strategy: A Tiered Approach
A logical, tiered approach is recommended to efficiently screen and validate nicotinic acid compounds. This strategy progresses from high-throughput in vitro assays confirming target engagement and downstream effects to more complex and physiologically relevant in vivo models.
Caption: Tiered Experimental Workflow for Compound Assessment.
Protocols: In Vitro Assessment
In vitro models provide a controlled and reproducible environment to study the direct effects of compounds on immune cells. [12]Human or murine macrophage-like cell lines (e.g., THP-1, RAW 264.7) are excellent models as they express GPR109A and mount a robust inflammatory response to stimuli like lipopolysaccharide (LPS). [13][14]
Protocol 1: Macrophage Culture and Inflammatory Stimulation
Rationale: This protocol establishes a consistent cell culture system and uses LPS, a component of Gram-negative bacteria, to mimic an inflammatory challenge by activating Toll-like receptor 4 (TLR4). [15] Materials:
-
RAW 264.7 (murine) or THP-1 (human) cells
-
Complete RPMI 1640 or DMEM medium (10% FBS, 1% Penicillin-Streptomycin) [15]* Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test Nicotinic Acid Compound(s) and Vehicle Control (e.g., DMSO)
-
For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well. [14]For THP-1 monocytes, seed at 5 x 10^5 cells/well and differentiate into macrophages by adding PMA (50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium. [13]2. Compound Pre-treatment: Pre-treat the macrophages with various concentrations of the nicotinic acid compound (or vehicle control) for 1-2 hours. A dose-response curve is essential.
-
Inflammatory Challenge: Stimulate the cells with LPS. A concentration of 10-100 ng/mL is typically sufficient to induce a strong inflammatory response. [16][17]Include an "unstimulated" control group that receives no LPS.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time depends on the endpoint being measured:
-
Cytokine Protein (ELISA): 18-24 hours. [16] * Gene Expression (RT-qPCR): 4-6 hours.
-
Signaling Proteins (Western Blot): 15-60 minutes.
-
Protocol 2: Cytokine Measurement by ELISA
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify the secretion of key pro-inflammatory cytokines like TNF-α and IL-6 into the cell culture supernatant. [18][19]A reduction in these cytokines is a primary indicator of anti-inflammatory activity. [3] Procedure:
-
Sample Collection: After the incubation period (Protocol 1, Step 4), carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and use the clear supernatant for analysis.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit (e.g., from Thermo Fisher Scientific, R&D Systems). [19][20][21]3. Data Analysis:
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Calculate the concentration (pg/mL or ng/mL) of each cytokine in the unknown samples by interpolating from the standard curve.
-
Normalize the data by expressing it as a percentage of the "LPS + Vehicle" control.
-
| Treatment Group | TNF-α (pg/mL) ± SD | % of LPS Control | IL-6 (pg/mL) ± SD | % of LPS Control |
| Unstimulated | 55 ± 8 | 1.8% | 88 ± 12 | 2.5% |
| LPS + Vehicle | 3010 ± 155 | 100% | 3520 ± 210 | 100% |
| LPS + Compound (10 µM) | 2150 ± 110 | 71.4% | 2430 ± 160 | 69.0% |
| LPS + Compound (50 µM) | 1480 ± 95 | 49.2% | 1600 ± 105 | 45.5% |
| LPS + Compound (100 µM) | 890 ± 70 | 29.6% | 950 ± 80 | 27.0% |
| Table 1: Example of ELISA data showing dose-dependent inhibition of TNF-α and IL-6 secretion by a test compound. |
Protocol 3: Gene Expression Analysis by RT-qPCR
Rationale: Real-Time Quantitative PCR (RT-qPCR) measures changes in mRNA levels of inflammatory genes. This allows for an earlier and more sensitive assessment of a compound's effect on the transcriptional regulation of inflammation.
Procedure:
-
RNA Extraction: After the 4-6 hour stimulation period (Protocol 1), lyse the cells directly in the well and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for target genes (Tnf, Il6, Il1b, Nos2) and a housekeeping gene for normalization (Actb, Gapdh).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. [22]Results are expressed as fold change relative to the "LPS + Vehicle" control.
| Gene Target | Fold Change vs. LPS Control (50 µM Compound) |
| Tnf (TNF-α) | 0.45 |
| Il6 (IL-6) | 0.38 |
| Il1b (IL-1β) | 0.25 |
| Actb (β-Actin) | 1.0 (Normalization Control) |
| Table 2: Example of RT-qPCR data showing downregulation of pro-inflammatory gene expression. |
Protocol 4: Western Blot for NF-κB Activation
Rationale: Western blotting can directly probe the mechanism of action by measuring the phosphorylation of key signaling proteins. Detecting phosphorylated p65 (p-p65) is a direct indicator of NF-κB pathway activation. [23][24]A decrease in p-p65 levels confirms the compound is acting on this pathway.
Procedure:
-
Cell Lysis: After a short stimulation period (15-30 minutes), wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. [23]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane. 4. Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phospho-p65 (Ser536).
-
Wash and incubate with an HRP-conjugated secondary antibody. * Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total p65 and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading and to normalize the p-p65 signal.
Protocol 5: NLRP3 Inflammasome Activation Assay
Rationale: To specifically test for inhibition of the NLRP3 inflammasome, a two-signal stimulation is required. The first signal (LPS) primes the system by upregulating NLRP3 and pro-IL-1β expression. The second signal (e.g., ATP or Nigericin) triggers inflammasome assembly and activation. [11]The readout is the activity of caspase-1.
Procedure:
-
Priming: Treat macrophages (as in Protocol 1) with LPS (100 ng/mL) for 4 hours. The test compound should be added during this priming step.
-
Activation: After priming, add the second stimulus, typically ATP (5 mM), for an additional 30-60 minutes. [8]3. Caspase-1 Activity Assay:
-
Collect the cell culture supernatant.
-
Measure caspase-1 activity using a commercial fluorometric or colorimetric assay kit. [25][26][27]These kits typically use a specific caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA) that releases a detectable signal upon cleavage. [25][26] * Alternatively, a luminescence-based assay like the Caspase-Glo® 1 Inflammasome Assay can be used. [28][29]4. Data Analysis: Express caspase-1 activity as a percentage of the "LPS+ATP+Vehicle" control group.
-
Protocols: In Vivo Assessment
In vivo models are essential to confirm the efficacy of a compound in a complex biological system, accounting for pharmacokinetics and systemic effects.
Protocol 6: LPS-Induced Endotoxemia in Mice
Rationale: This is a widely used, acute model of systemic inflammation that is technically straightforward and highly reproducible. [30][31]It mimics aspects of sepsis and allows for the assessment of a compound's ability to suppress a systemic cytokine storm. [30] Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
Test Nicotinic Acid Compound and Vehicle
-
Dexamethasone (positive control) [30] Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) 1-2 hours prior to the LPS challenge. Include a vehicle control group and a positive control group (Dexamethasone, 1-5 mg/kg). [32]3. LPS Challenge: Inject mice intraperitoneally (i.p.) with a dose of LPS. The dose determines the severity:
-
Sub-lethal dose (1-5 mg/kg): For measuring cytokine levels. [32] * Lethal dose (15-20 mg/kg): For survival studies. [33]4. Endpoint Measurement:
-
Cytokine Analysis: At 2-4 hours post-LPS injection, collect blood via cardiac puncture into EDTA or serum separator tubes. [32][33]Isolate plasma or serum and measure TNF-α and IL-6 levels by ELISA.
-
Survival Study: Monitor mice for survival over a period of 48-120 hours. [34]
-
Data Interpretation and Trustworthiness
-
Controls are Critical: Always include unstimulated, vehicle-treated, and, where appropriate, positive controls (e.g., Dexamethasone in vivo). These controls are essential for validating the assay and interpreting the results.
-
Dose-Response: Demonstrating a dose-dependent effect strengthens the evidence that the observed activity is specific to the compound.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the observed effects. Data should be from at least three independent experiments.
-
Mechanism Link: A strong candidate compound will not only reduce inflammatory outputs (cytokines) but will also show clear effects on the upstream signaling pathways (e.g., reduced p-p65, inhibited caspase-1 activity), linking its efficacy directly to the intended mechanism of action.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIRT1/PARP-1/NLRP3 cascade as a potential target for niacin neuroprotective effect in lipopolysaccharide-induced depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 28. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 29. promega.com [promega.com]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 5-(4-Cyanophenyl)nicotinic Acid as a Versatile Scaffold for Advanced Fluorescent Probes
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific fluorescent probes is a driving force in modern biological and pharmaceutical research. These molecular tools are indispensable for visualizing complex cellular processes, quantifying analytes, and understanding disease mechanisms at a molecular level. Within the diverse arsenal of fluorescent molecules, those that exhibit sensitivity to their local environment offer a unique advantage. This guide delves into the application of a promising molecular scaffold, 5-(4-Cyanophenyl)nicotinic acid, in the development of sophisticated fluorescent probes, particularly those functioning as "molecular rotors" to report on micro-viscosity.
The Rationale: Why this compound?
The structure of this compound brings together three key functional components that make it an excellent candidate for fluorescent probe development: a pyridine core (from the nicotinic acid), a cyanophenyl group, and a carboxylic acid handle.
-
The Cyanophenyl Group as a Fluorescent Rotor: The cyanophenyl moiety is a well-established component of molecular rotors. These are fluorophores whose fluorescence quantum yield is highly dependent on the viscosity of their immediate environment. In low-viscosity environments, the cyanophenyl group can freely rotate relative to the pyridine ring. This intramolecular rotation provides a non-radiative decay pathway for the excited state, leading to quenched fluorescence. In more viscous surroundings, this rotation is hindered, forcing the molecule to relax through the emission of a photon, thus "turning on" its fluorescence. This property is invaluable for studying processes that involve changes in viscosity, such as protein aggregation, lipid raft dynamics, and cellular trafficking.
-
The Pyridine Core and its Photophysical Influence: The pyridine ring, being an electron-deficient aromatic system, influences the overall photophysical properties of the molecule, including its absorption and emission wavelengths. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, potentially modulating the probe's fluorescence in response to changes in the local solvent environment. However, it is also important to be aware that pyridine-containing fluorophores can sometimes be susceptible to fluorescence quenching through various mechanisms, such as photoinduced electron transfer.[1][2][3][4] Careful design and characterization are therefore crucial.
-
The Carboxylic Acid Handle for Bioconjugation: The carboxylic acid group on the nicotinic acid scaffold is a versatile functional handle for covalently attaching the probe to biomolecules of interest, such as proteins, antibodies, or nucleic acids.[5][6][7][8][9][10] This allows for targeted imaging and sensing applications. Standard and well-documented bioconjugation chemistries, such as carbodiimide-mediated coupling (e.g., using EDC and NHS), can be readily employed to form stable amide bonds with primary amines on the target molecule.[5][8]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is well-suited for creating carbon-carbon bonds between aromatic rings and is known for its high yields and tolerance of various functional groups.[11][12][13]
Proposed Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
5-Bromonicotinic acid
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF. Degas the solution by bubbling the inert gas through it for 15-20 minutes. Then, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.
-
Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the product. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Predicted Photophysical Properties
Based on the properties of similar cyanophenyl and pyridine-containing fluorophores, the following photophysical characteristics are anticipated for this compound.[14][15][16][17]
| Property | Predicted Characteristic |
| Absorption (λmax) | Expected in the UV to near-visible region (approx. 320-380 nm), influenced by solvent polarity. |
| Emission (λem) | Expected in the blue to green region of the spectrum (approx. 400-500 nm). A noticeable solvatochromic shift is anticipated, with emission red-shifting in more polar solvents. |
| Quantum Yield (ΦF) | Highly dependent on the viscosity of the environment. Low in non-viscous solvents (e.g., water, methanol) and significantly higher in viscous solvents (e.g., glycerol, ethylene glycol) or when rotation is restricted. |
| Fluorescence Lifetime (τ) | Expected to be short in low-viscosity media and increase in viscous environments, correlating with the quantum yield. |
| Stokes Shift | A moderate to large Stokes shift is expected, which is beneficial for minimizing self-quenching and improving signal-to-noise in imaging applications. |
Application Protocols
Protocol 1: Characterization of Viscosity-Dependent Fluorescence
This protocol outlines the steps to characterize the fluorescence response of this compound to changes in viscosity.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Methanol-glycerol mixtures of varying compositions (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol by volume)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Viscometer (for measuring the viscosity of the methanol-glycerol mixtures)
Procedure:
-
Prepare Solvent Mixtures: Prepare a series of methanol-glycerol mixtures with known viscosities.
-
Sample Preparation: For each solvent mixture, prepare a solution of this compound at a final concentration of 1-10 µM.
-
UV-Vis Spectroscopy: Record the absorption spectrum of each sample to determine the optimal excitation wavelength (λex).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each sample using the determined λex.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) as a function of viscosity.
-
For a more quantitative analysis, plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity. This relationship is often linear for molecular rotors.
-
Protocol 2: Fluorescent Labeling of a Protein via Amide Bond Formation
This protocol describes the covalent labeling of a protein with this compound using EDC/NHS chemistry.[5][8]
Caption: Workflow for protein labeling with this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein to be labeled (e.g., Bovine Serum Albumin, an antibody)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer just before use. Prepare a stock solution of this compound in a suitable organic solvent like DMSO or DMF.
-
Activation of the Probe: In a microcentrifuge tube, mix this compound with a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer. Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Coupling Reaction: Add the activated probe solution to the protein solution. A 10-20 fold molar excess of the probe over the protein is a good starting point. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Separate the fluorescently labeled protein from the unreacted probe and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the probe.
Protocol 3: Live Cell Imaging of Intracellular Viscosity
This protocol provides a general guideline for using a cell-permeable derivative of this compound (e.g., an ester form) to image intracellular viscosity.
Materials:
-
Cell-permeable ester derivative of this compound
-
Cell culture medium
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope equipped for live-cell imaging (confocal or widefield)
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Prepare a working solution of the fluorescent probe in the cell culture medium or imaging buffer at a final concentration of 1-10 µM. Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any excess, unbound probe.
-
Imaging: Mount the dish on the fluorescence microscope. Acquire images using appropriate filter sets for the probe's excitation and emission wavelengths.
-
Inducing Viscosity Changes (Optional): To validate the probe's response in a cellular context, treat the cells with agents known to alter intracellular viscosity (e.g., by inducing protein aggregation or apoptosis) and acquire images before and after treatment.
Troubleshooting and Considerations
-
Low Fluorescence Signal: This could be due to aggregation-caused quenching, especially at high concentrations.[2] Perform a concentration-dependent study to rule this out. The pH of the environment can also affect the fluorescence of pyridine-based probes; ensure your buffers are at an optimal pH.[2]
-
Photobleaching: Minimize exposure to high-intensity excitation light. Use neutral density filters and acquire images with the shortest possible exposure times.
-
Non-specific Staining: Optimize the probe concentration and washing steps during cell labeling to reduce background fluorescence.
-
Probe Solubility: For biological applications, the aqueous solubility of the probe is crucial. The carboxylic acid group aids in this, but for cell permeability, esterification might be necessary.
By leveraging the unique properties of the this compound scaffold, researchers can develop novel fluorescent probes for a wide range of applications, from fundamental cell biology to high-throughput drug screening. The protocols and insights provided in this guide serve as a comprehensive starting point for harnessing the potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [Study on the mechanism of fluorescence quenching of pyridine by bisazafulleroid[60] derivative and its electrochemical property] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light quenching of pyridine2 fluorescence with time-delayed pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biodye.com [biodye.com]
- 8. bocascientific.com [bocascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield for Electron-Deficient Pyridines
Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient pyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high yields and purity for this critical transformation. We will explore the underlying mechanistic hurdles and provide actionable troubleshooting strategies and optimized protocols to enhance your success.
The Challenge: Why is Suzuki Coupling of Electron-Deficient Pyridines So Difficult?
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds.[1] However, its application to electron-deficient N-heterocycles, particularly pyridines, is often fraught with difficulty. Several factors contribute to these challenges:
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This binding can inhibit or deactivate the catalyst, stalling the catalytic cycle and leading to low or no product formation.[2][3]
-
Difficult Oxidative Addition : Electron-deficient aryl halides, such as chloropyridines, are less reactive towards the initial oxidative addition step with the Pd(0) catalyst, which is often rate-limiting.[1][4][5] This requires more forcing conditions or highly active catalytic systems.
-
Unstable Boron Reagents : Pyridylboronic acids, especially 2-pyridylboronic acids, are notoriously unstable and prone to a detrimental side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) to regenerate the parent pyridine.[6][7][8][9][10]
-
Slow Reductive Elimination : The final step of the catalytic cycle, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst, can be sluggish for electron-deficient systems.
Understanding these core issues is the first step toward rationally designing and troubleshooting your experiments.
Troubleshooting Guide (Q&A)
This section addresses specific, common problems encountered during the Suzuki coupling of electron-deficient pyridines.
Q1: My reaction has stalled. I'm seeing starting materials by LC-MS, but no product formation after several hours. What's the first thing to check?
A1: Reaction failure with these substrates often points to issues with the catalytic system's activity.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[5][11] Inadequate degassing is a primary cause of failure. Ensure your solvents and the reaction headspace are rigorously deoxygenated. Use a robust inert gas (argon or nitrogen) and employ at least three vacuum/backfill cycles or use the freeze-pump-thaw method for your solvents.[5][11]
-
Catalyst Precursor and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Electron-deficient pyridines require highly active catalysts generated from a suitable precatalyst and a specialized ligand.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[2][4][5] These ligands stabilize the palladium center, promote the challenging oxidative addition, and facilitate reductive elimination.
-
Precatalysts: Modern precatalysts (e.g., XPhos Pd G3) are designed to generate the active LPd(0) species quickly and efficiently under mild conditions, which is key to outpacing substrate decomposition.[12][13]
-
-
Inactive Base: The base is crucial for activating the boronic acid for transmetalation.[4][14] If the base is old, has absorbed moisture, or is not soluble in the reaction medium, the reaction will fail. Use a fresh, finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃.[5][15]
Q2: My yield is very low, and I've isolated a significant amount of the de-boronated pyridine. What is happening and how can I fix it?
A2: This is a classic case of protodeboronation, where your boronic acid is being destroyed faster than it can couple.[8][9][11] This is especially problematic for 2-pyridylboronic acids.[6][7][8]
-
Stabilize the Boron Reagent: The best defense is to use a more stable boron derivative instead of the free boronic acid.
-
Pinacol Esters (BPin): More robust than boronic acids and a common first choice.[2][8]
-
MIDA Boronates: These are highly stable, crystalline solids that participate in a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[8][9]
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability.[8][9]
-
-
Control Water Content: While Suzuki reactions are often run in aqueous mixtures, excessive water can accelerate protodeboronation. If using a boronic acid, minimize the water content or consider running the reaction under anhydrous conditions.
-
Optimize the Base: The pH of the reaction is a critical factor.[8] For 2-pyridineboronic acids, the maximum rate of decomposition is often observed at neutral pH.[8] Using a strong base can sometimes shift the equilibrium away from the reactive species prone to decomposition.[8]
Q3: I'm observing significant homocoupling of my boronic acid (e.g., forming 4,4'-bipyridine). How can I prevent this?
A3: Boronic acid homocoupling is typically caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that consumes your nucleophile.[11][16]
-
Strict Oxygen Exclusion: This is the most critical factor. Re-evaluate your inert atmosphere technique. Ensure all reagents, solvents, and the reaction vessel are scrupulously deoxygenated.[11]
-
Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source like Pd₂(dba)₃ (in combination with a suitable ligand) or Pd(PPh₃)₄ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[11]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, a large excess can favor homocoupling.[11]
Q4: My reaction works, but it requires high temperatures ( >100 °C) and long reaction times. How can I make it more efficient?
A4: The need for harsh conditions suggests your catalytic system is not active enough for this challenging substrate class.
-
Switch to a More Active Ligand/Precatalyst: This is the most effective solution. Transitioning from a first-generation catalyst system (e.g., Pd(OAc)₂/PPh₃) to a modern system using a biarylphosphine ligand (like SPhos or XPhos) with a dedicated precatalyst can dramatically lower the activation energy, allowing for lower temperatures and shorter times.[5][12][17]
-
Microwave Irradiation: Microwave-assisted heating can significantly shorten reaction times and improve yields by providing efficient and uniform heating.[18]
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst system to start with for a Suzuki coupling of a 2-chloropyridine?
A: For a challenging substrate like a 2-chloropyridine, a robust, state-of-the-art system is recommended as a starting point. A combination of a palladium precatalyst like XPhos Pd G3 and a strong base like potassium phosphate (K₃PO₄) in a solvent system such as 1,4-dioxane/water is a highly effective and reliable choice.[5]
Q: How does the choice of halide (Cl, Br, I) on the pyridine ring affect the reaction?
A: The reactivity of the aryl halide in the oxidative addition step follows the order I > Br > Cl. Aryl iodides are the most reactive but are often more expensive and less stable. Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are the least reactive and most challenging, typically requiring more active catalyst systems and higher temperatures to achieve good yields.[1][4][19]
Q: Can I use an amine base like triethylamine (TEA) or DIPEA?
A: Generally, organic amine bases are not effective for Suzuki couplings. They are typically not strong enough to facilitate the formation of the boronate complex required for transmetalation. Inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are standard and much more effective.[1]
Data & Protocols
Table 1: Recommended Conditions for Challenging Pyridine Couplings
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3, SPhos Pd G3 | Provides rapid, clean generation of the active LPd(0) species, crucial for unstable substrates.[12][13] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines. They accelerate oxidative addition and reductive elimination.[2][4][5] |
| Boron Source | MIDA Boronate > Pinacol Ester > Boronic Acid | Stability is key to preventing protodeboronation. Use the most stable derivative available.[8][9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, inorganic bases are required to activate the boronic acid for transmetalation with challenging substrates.[5][15] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic ethers or toluene are common. A small amount of water can be beneficial, but must be controlled.[1][5] |
| Temperature | 80 - 110 °C | Chloropyridines often require elevated temperatures, but this should be optimized to minimize side reactions.[5] |
General Optimized Protocol for Suzuki Coupling of a Chloropyridine
This protocol is a robust starting point for the coupling of an electron-deficient chloropyridine with an arylboronic pinacol ester.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Electron-deficient chloropyridine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Flask Preparation: To the oven-dried reaction vessel, add the chloropyridine, the boronic ester, and the powdered K₃PO₄.[5]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.[15] The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting material, typically over 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle. For electron-deficient pyridines, the Oxidative Addition and Reductive Elimination steps are often the most challenging.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use this flowchart to diagnose common issues.
Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
Preventing protodeboronation of 4-cyanophenylboronic acid in Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-cyanophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. As an electron-deficient arylboronic acid, 4-cyanophenylboronic acid is particularly susceptible to an undesired side reaction known as protodeboronation, which can significantly lower yields and complicate purification.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you successfully implement this crucial reagent in your synthetic workflows.
Understanding the Challenge: Protodeboronation
Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3][4] In the context of a Suzuki reaction with 4-cyanophenylboronic acid, this results in the formation of benzonitrile, consuming your starting material and reducing the yield of the desired biaryl product. The electron-withdrawing nature of the cyano group exacerbates this issue, making the boronic acid more prone to this decomposition pathway.[2]
Several factors can influence the rate of protodeboronation, including the presence of water, the strength of the base, reaction temperature, and the choice of palladium catalyst and ligands.[4][5] Understanding and controlling these variables is key to a successful Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with 4-cyanophenylboronic acid?
A1: Protodeboronation is the undesired cleavage of the C-B bond in a boronic acid, which is replaced by a C-H bond, leading to the formation of a deboronated byproduct (in this case, benzonitrile).[3][4] This side reaction consumes the boronic acid, reducing the overall yield of your desired coupled product. 4-Cyanophenylboronic acid is particularly susceptible because the electron-withdrawing cyano group makes the ipso-carbon more electrophilic and thus more prone to protonolysis.[1][2]
Q2: My reaction is producing a significant amount of benzonitrile. What is the most likely cause?
A2: The formation of benzonitrile is a direct result of protodeboronation. The most common causes include:
-
Presence of excess water: Water acts as a proton source for the reaction.[6][7]
-
Strong basic conditions: While a base is necessary for the Suzuki reaction, strong bases like NaOH or KOH can accelerate base-catalyzed protodeboronation.[3][8]
-
High reaction temperatures: Elevated temperatures can increase the rate of protodeboronation.[4][9]
-
Slow catalytic turnover: If the desired Suzuki coupling is slow, the competing protodeboronation reaction has more time to occur.[3]
Q3: How can I minimize protodeboronation when using 4-cyanophenylboronic acid?
A3: Several strategies can be employed:
-
Use a protected form of the boronic acid: Converting the boronic acid to a pinacol ester, MIDA boronate, or an organotrifluoroborate can increase its stability and provide a slow release of the active boronic acid during the reaction.[1][2][3][10] This keeps the concentration of the more reactive free boronic acid low, thus minimizing protodeboronation.[3]
-
Optimize the base: Use a weaker base such as K₃PO₄ or Cs₂CO₃.[2][11]
-
Control the temperature: If possible, lower the reaction temperature to a point where the cross-coupling still proceeds efficiently but the rate of protodeboronation is reduced.[2][12]
-
Use anhydrous solvents: Minimizing the amount of water in the reaction can significantly reduce protodeboronation.[2][13]
-
Employ a highly active catalyst system: Using a catalyst that promotes rapid cross-coupling can help the desired reaction outcompete the undesired protodeboronation.[3][12] This often involves the use of bulky, electron-rich phosphine ligands like SPhos or XPhos.[2][11]
Q4: Is it better to use 4-cyanophenylboronic acid or its pinacol ester?
A4: For substrates prone to protodeboronation like 4-cyanophenylboronic acid, using the pinacol ester is generally recommended.[2][10] Boronic esters are more stable than their corresponding boronic acids and can help to suppress protodeboronation by slowly releasing the boronic acid under the reaction conditions.[1][3][14] While pinacol esters are a common choice, for particularly challenging couplings, MIDA boronates offer even greater stability.[3][14]
Q5: Can the choice of palladium catalyst and ligand affect the extent of protodeboronation?
A5: Yes, absolutely. The catalyst system plays a crucial role. A highly active catalyst that facilitates rapid oxidative addition and reductive elimination will accelerate the desired Suzuki coupling, thereby minimizing the time for protodeboronation to occur.[12] Palladium(II) complexes, especially those with bulky phosphine ligands, have been shown to accelerate protodeboronation.[5][15] Therefore, using a pre-catalyst that readily forms the active Pd(0) species is often beneficial.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant benzonitrile formation | High rate of protodeboronation. | 1. Switch to a boronic ester: Use 4-cyanophenylboronic acid pinacol ester instead of the free acid.[2][10] 2. Use a weaker base: Replace strong bases (NaOH, KOH) with K₃PO₄ or Cs₂CO₃.[2][11] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[12] 4. Ensure anhydrous conditions: Use dry, degassed solvents.[13] |
| Reaction is sluggish or does not go to completion | 1. Ineffective catalyst system. 2. Slow transmetalation. | 1. Use a more active catalyst: Employ a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[2][11] 2. Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).[11] 3. Use a stronger base (with caution): If using a boronic ester, a stronger base like K₃PO₄ might be necessary to facilitate transmetalation, but monitor for protodeboronation.[16] |
| Inconsistent results between batches | Degradation of 4-cyanophenylboronic acid. | 1. Check the purity of the boronic acid: Use NMR to check for the presence of benzonitrile. 2. Store properly: Keep 4-cyanophenylboronic acid in a cool, dry, and dark place, preferably under an inert atmosphere.[2] 3. Use freshly opened or purified material. |
Visualizing the Reaction Pathways
To better understand the competition between the desired Suzuki coupling and the undesired protodeboronation, the following diagrams illustrate the key mechanistic steps.
Caption: Competing pathways for 4-cyanophenylboronic acid in a Suzuki reaction.
Experimental Protocols
The following is a general, optimized protocol for the Suzuki-Miyaura coupling of 4-cyanophenylboronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Cyanophenylboronic acid pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, 4-cyanophenylboronic acid pinacol ester, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.[13]
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Step-by-step workflow for the optimized Suzuki coupling protocol.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Teaching water new tricks through boron coordination: Applications to green and sustainable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 5-(4-Cyanophenyl)nicotinic Acid
Welcome to the technical support resource for researchers engaged in the synthesis of 5-(4-Cyanophenyl)nicotinic acid. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges, particularly low reaction yields, encountered during its synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling to synthesize this compound is resulting in a very low yield. Where should I start my troubleshooting?
A1: A low yield in this Suzuki-Miyaura coupling can often be traced back to a few critical areas. A systematic evaluation of your reagents, reaction setup, and conditions is the most logical first step.
Initial Checks:
-
Reagent Quality and Stability:
-
4-Cyanophenylboronic Acid: This is a primary suspect. Boronic acids, especially those with electron-withdrawing groups like the cyano group, are susceptible to a side reaction called protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1][2] Use a fresh, high-purity batch for your reaction. Consider storing it under an inert atmosphere and away from moisture.
-
5-Halonicotinic Acid (e.g., 5-Bromonicotinic Acid): The purity and reactivity of your aryl halide are crucial. The general reactivity trend for the halide is I > Br > OTf >> Cl.[3] If you are using an aryl chloride, a more specialized and highly active catalyst system may be required.[4][5]
-
Palladium Catalyst and Ligand: Palladium catalysts can be sensitive to air and moisture, leading to deactivation.[6] Phosphine ligands are particularly prone to oxidation.[3] Ensure both your catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Atmosphere and Solvents:
-
Inert Atmosphere: The Suzuki-Miyaura coupling is highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[6][7] It is imperative to thoroughly degas your solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction duration.[4][8]
-
Solvent Purity: Use anhydrous, degassed solvents. Common solvent systems like dioxane/water or toluene/water are effective, but the organic solvent must be free of peroxides and oxygen.[6]
-
Q2: I've confirmed my reagents are pure and my setup is inert, but the yield is still poor. What are the next parameters to investigate?
A2: If reagent quality and atmospheric control are ruled out, the next step is to scrutinize the reaction parameters. The interplay between the base, solvent, temperature, and catalyst/ligand choice is critical for success.
Parameter Optimization:
-
Base Selection: The base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can hinder the reaction or promote side reactions.[9]
-
Strength and Solubility: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ often prove more effective.[4] The solubility of the base is also a key factor; a mixture of an organic solvent with water often improves the solubility of inorganic bases.[4]
-
Minimizing Protodeboronation: The choice of base can also influence the rate of protodeboronation. Milder bases such as K₃PO₄ or KF may be beneficial in minimizing this side reaction.[3]
-
-
Catalyst and Ligand System:
-
Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For heteroaryl substrates like nicotinic acid derivatives, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[10][11] These ligands can promote the desired catalytic cycle and minimize side reactions.[10]
-
Catalyst Loading: While a typical catalyst loading is 1-5 mol%, increasing the loading might improve the yield if catalyst deactivation is an issue. However, this should be a later consideration after optimizing other parameters.
-
-
Temperature and Reaction Time:
-
Temperature: Suzuki couplings are typically run at elevated temperatures (80-100 °C).[3] If you observe decomposition of starting materials or products, a lower temperature with a more active catalyst system might be necessary. Conversely, if the reaction is sluggish, a higher temperature may be required.
-
Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will help you determine the optimal reaction time and identify if the reaction has stalled.
-
Q3: I am observing significant amounts of side products, specifically benzonitrile and nicotinic acid. What is causing this and how can I prevent it?
A3: The formation of benzonitrile is a classic indicator of protodeboronation of the 4-cyanophenylboronic acid.[1] The formation of nicotinic acid (from a 5-halonicotinic acid starting material) points to dehalogenation of your aryl halide.[2]
Troubleshooting Side Reactions:
| Side Reaction | Primary Cause(s) | Mitigation Strategies |
| Protodeboronation | Presence of protons (e.g., from water), inappropriate base, prolonged reaction times, high temperatures.[1][2] | Use anhydrous conditions where possible, employ milder bases (e.g., K₃PO₄, KF), minimize reaction time by monitoring completion, and consider using a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[1][3] |
| Dehalogenation | Inefficient catalyst system, presence of reducing agents in the reaction mixture.[2] | Screen different palladium catalysts and phosphine ligands to find a system that favors cross-coupling over dehalogenation. Ensure high purity of all reagents to avoid introducing contaminants that could act as reducing agents. |
| Homocoupling | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction to Pd(0).[2][7] | Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes mitigate this issue. |
Q4: My reaction seems to work, but I lose a significant amount of product during the workup and purification. What are some best practices for isolating this compound?
A4: The product contains both a carboxylic acid and a basic pyridine ring, making it zwitterionic at certain pH values. This can lead to solubility issues and difficult purification.
Purification Strategy:
-
Initial Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. A standard aqueous wash is a good starting point.
-
Acid-Base Extraction:
-
To remove any unreacted 5-bromonicotinic acid, you can wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the pyridine nitrogen of the starting material and your product, potentially moving them to the aqueous layer.
-
Next, by making the aqueous layer basic (e.g., with NaHCO₃ or Na₂CO₃), you can deprotonate the carboxylic acid of your product, making it water-soluble and allowing you to wash away non-acidic organic impurities.
-
Finally, carefully acidify the aqueous layer to the isoelectric point of your product to precipitate it out. The exact pH will need to be determined experimentally but will likely be in the weakly acidic range.
-
-
Chromatography: If impurities persist, column chromatography on silica gel is a viable option. A polar solvent system, possibly containing a small amount of acetic acid or formic acid to suppress the ionization of the carboxylic acid and reduce tailing, will likely be required.
Experimental Workflow & Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A systematic troubleshooting workflow for low yield issues.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle can help diagnose which step may be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Side reactions in the Suzuki coupling of bromopyridines with arylboronic acids
Technical Support Center: Suzuki Coupling of Bromopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common challenges and optimize your reaction outcomes. As Senior Application Scientists, we understand that coupling electron-deficient heteroaromatics like pyridines presents unique challenges not always encountered with simple aryl halides. This resource addresses these specific issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Problem 1: Low or No Product Yield with Significant Starting Material Remaining
Question: My Suzuki coupling reaction with a bromopyridine is giving a very low yield, or it's not working at all. My primary observation is a large amount of unreacted bromopyridine. What are the most common causes and how can I fix this?
Answer: This is a classic issue when working with pyridine substrates. The root cause often lies with the palladium catalyst's interaction with the pyridine ring itself, leading to catalyst inhibition or deactivation.
Core Issue: Catalyst Inhibition by Pyridine Nitrogen
The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly with the palladium center. This coordination can form stable, inactive palladium complexes that halt the catalytic cycle.[1] This is especially problematic with 2-bromopyridines, where the nitrogen is positioned to act as a chelating agent after oxidative addition.
Troubleshooting Strategies:
| Strategy | Causality & Scientific Rationale | Recommended Actions |
| Ligand Selection | Bulky, electron-rich phosphine ligands are essential. Their steric bulk creates a "pocket" around the palladium atom, physically shielding it from coordination by the pyridine nitrogen. Electron-donating ligands also increase the electron density on the palladium, which can facilitate the rate-determining oxidative addition step.[2] | Primary Choice: Use bulky biarylphosphine ligands like SPhos, XPhos, or RuPhos. Alternative: N-heterocyclic carbene (NHC) ligands can also be highly effective. |
| Catalyst Choice | Pre-formed catalysts (precatalysts) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Buchwald precatalysts (e.g., XPhos G3) are designed to generate the active, monoligated L-Pd(0) species under mild conditions, ensuring efficient entry into the catalytic cycle. | Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a modern Buchwald precatalyst (G3 or G4 generation).[3] |
| Reaction Temperature | Inefficient oxidative addition can be a kinetic problem. While higher temperatures can promote side reactions, sometimes they are necessary to overcome the activation energy for the C-Br bond insertion, especially with less reactive bromopyridines. | If using a robust catalyst/ligand system, cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C or 110°C). Monitor for decomposition. |
Problem 2: Significant Formation of Arene Byproduct from Boronic Acid (Protodeboronation)
Question: My main byproduct is the simple arene (Ar-H) that corresponds to my arylboronic acid, not the desired biaryl product. What is causing this and how can I prevent it?
Answer: You are observing protodeboronation , a major and very common side reaction where the C–B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a C–H bond.[4][5] This reaction consumes your nucleophile, directly reducing the potential yield.[4]
Mechanistic Insight: Protodeboronation can be catalyzed by the base, acid, or even certain metal ions.[6][7] Under the basic conditions typical of Suzuki couplings, the reaction often proceeds through a boronate species ([ArB(OH)₃]⁻), which then reacts with a proton source like water.[8][9] The rate of this side reaction must be minimized relative to the rate of the desired transmetalation step.
Troubleshooting Strategies for Protodeboronation:
| Parameter | Cause of Side Reaction | Recommended Solution & Rationale |
| Boron Reagent | Boronic acids are susceptible to protodeboronation, especially electron-deficient or heteroaromatic ones.[10][11] 2-Pyridineboronic acid is notoriously unstable.[4][5] | Use Boronic Esters: Switch to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][7][11] These reagents are more robust and "slowly release" the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[5][12] |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) and high pH can accelerate C-B bond cleavage.[6][8] | Use a milder, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][11] These bases are effective in promoting the catalytic cycle but are less aggressive in promoting protodeboronation. |
| Solvent | The presence of excess water provides the proton source for the side reaction. | Use anhydrous solvents (e.g., toluene, dioxane) and consider adding molecular sieves. While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species, the amount should be carefully controlled.[11][13] |
| Temperature | Higher temperatures significantly accelerate the rate of protodeboronation.[11] | Run the reaction at the lowest temperature that allows the desired coupling to proceed efficiently (e.g., 60-80 °C). This requires a highly active catalyst system (see Problem 1) to ensure the desired reaction outcompetes the side reaction.[11] |
Problem 3: Formation of Symmetrical Biaryl Byproduct (Homocoupling)
Question: I am observing a significant amount of a symmetrical biaryl byproduct (Ar-Ar), derived from the coupling of two of my arylboronic acid molecules. How can I suppress this?
Answer: This side reaction is the homocoupling (or Glaser-type coupling) of the boronic acid. It is most often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[13][14]
Mechanistic Cause: Homocoupling can occur when Pd(II) species, which may be present from the precatalyst or formed by oxidation of Pd(0) by residual oxygen, react with two molecules of the boronic acid. This process reduces Pd(II) to Pd(0) while forming the Ar-Ar bond.[14] An improperly activated or inefficient catalyst can also favor this pathway.
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Oxygen is a key promoter of homocoupling.[14] Use a robust degassing technique.
-
Standard Method: Sparge (bubble) an inert gas (Argon or Nitrogen) through your solvent(s) for at least 30-60 minutes before adding the catalyst.
-
Best Practice (Freeze-Pump-Thaw): For highly sensitive reactions, subject the sealed reaction flask containing all reagents except the catalyst to at least three cycles of freezing (liquid N₂), evacuating under high vacuum, and thawing under an inert atmosphere before adding the catalyst via syringe.[15]
-
-
Use a Pd(0) Source or Efficient Precatalyst: Start with a catalyst that is already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄.[12] Alternatively, use a modern precatalyst that is known to cleanly and efficiently generate the active Pd(0) species, which helps to avoid side reactions involving the Pd(II) state.[13]
-
Avoid Excess Boronic Acid: While a slight excess (1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess can increase the statistical likelihood of homocoupling.
Experimental Protocol: A Starting Point for Challenging Bromopyridine Couplings
This protocol is designed as a robust starting point to minimize the common side reactions discussed above.
Reagents & Equipment:
-
Bromopyridine (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Solvent: 1,4-Dioxane or Toluene
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine, the arylboronic pinacol ester, the palladium precatalyst, and potassium phosphate under an inert atmosphere (in a glovebox, if possible).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three to five times.[16]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a solvent like ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Improving the purity of 5-(4-Cyanophenyl)nicotinic acid after synthesis
Welcome to the technical support hub for the synthesis and purification of 5-(4-Cyanophenyl)nicotinic acid. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and frequently asked questions. Our objective is to empower you with scientifically sound strategies to enhance the purity of your compound, ensuring the reliability and reproducibility of your research.
Introduction
This compound is a crucial intermediate in the synthesis of numerous biologically active molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and biological assays. This guide provides practical, experience-based solutions to common purification challenges, focusing on the removal of typical impurities encountered during its synthesis, which often involves a Suzuki-Miyaura coupling reaction.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section tackles specific problems you might encounter following the synthesis of this compound.
Question 1: My product is an off-white or yellowish solid, not the expected pure white crystals. What are the likely impurities, and how can I remove them?
Discoloration in the final product typically points to the presence of residual reagents, byproducts from the Suzuki coupling, or degradation products. Common impurities include unreacted starting materials like 5-bromonicotinic acid or 4-cyanophenylboronic acid, and homo-coupled byproducts.[1]
Recommended Action:
A two-pronged approach involving acid-base extraction followed by recrystallization is highly effective.
-
Acid-Base Extraction: This technique is excellent for separating the acidic product from neutral or basic impurities.[2][3][4]
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic solution with a weak base like aqueous sodium bicarbonate.[2][4] The this compound will be deprotonated to its salt form and dissolve in the aqueous layer.[2][5]
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any lingering neutral impurities.
-
Carefully acidify the aqueous layer with an acid like 1M HCl to a pH of about 3-4, causing the purified product to precipitate.[3]
-
Collect the white precipitate by filtration, wash with cold deionized water, and dry thoroughly under vacuum.
-
-
Recrystallization: If the product is still discolored, recrystallization can further enhance its purity.
-
Solvent Selection: An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. For aromatic carboxylic acids, ethanol, methanol, or a mixture of ethanol and water are often good choices.[6]
-
Procedure: Dissolve the product in a minimal amount of the hot solvent. For persistent color, you can add a small quantity of activated carbon and perform a hot filtration.[7] Allow the solution to cool down slowly to encourage the formation of well-defined crystals. Cooling in an ice bath can maximize the yield. Collect the purified crystals by filtration.
-
Question 2: The ¹H NMR spectrum of my product shows extra aromatic signals and incorrect integration values. What could be causing this?
The presence of unexpected aromatic peaks in the NMR spectrum often indicates impurities with similar structures to the desired product, which can be challenging to remove. These are likely byproducts of the Suzuki-Miyaura reaction, such as homo-coupled species.[1]
Recommended Action:
For such challenging separations, flash column chromatography is the method of choice.
Table 1: Suggested Conditions for Flash Column Chromatography
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The standard for separating moderately polar organic compounds. |
| Mobile Phase | A gradient of hexane and ethyl acetate, with 1% acetic acid added. | The acetic acid helps to keep the carboxylic acid protonated, minimizing peak tailing on the silica gel. A gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration, will effectively separate the components. |
| Monitoring | Thin Layer Chromatography (TLC) | Use the same mobile phase system to track the separation and identify the fractions containing the pure product. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal volume of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, remove the solvent, and carefully load the dried powder onto the top of the column.
-
Elution: Start the elution with the initial mobile phase and progressively increase the polarity by increasing the percentage of ethyl acetate.[8]
-
Fraction Collection: Collect fractions and analyze each one by TLC to determine its contents.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Question 3: Even after recrystallization, my product has a broad melting point range, indicating it's still not pure. What should I try next?
A broad melting point is a clear sign of impurities. If recrystallization hasn't been sufficient, it suggests the impurities have similar solubility characteristics to your product.
Recommended Action:
A combination of purification techniques or a more advanced method may be necessary.
-
Sequential Purification: Employ acid-base extraction first to remove one class of impurities, followed by recrystallization to tackle others.[4]
-
Alternative Recrystallization Solvents: Experiment with different solvent systems. Sometimes a mixture of solvents, such as dichloromethane/hexane or ethyl acetate/heptane, can provide a better separation.
-
Preparative HPLC: For achieving the highest level of purity, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique. Although it requires more specialized equipment, it offers the best resolution for separating closely related compounds.
Diagram 1: A Decision-Making Workflow for Purification
Caption: A flowchart to guide the selection of an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point for pure this compound?
The melting point of a pure compound should be sharp. For this compound, it is essential to consult reliable sources such as chemical supplier databases or peer-reviewed literature for the reported melting point range.
Q2: How can I be certain of the purity of my final product?
A combination of analytical methods is the best way to confirm purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This provides detailed structural information and can detect impurities, even at low concentrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying purity. A single, sharp peak is a strong indication of a pure compound.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point that aligns with the literature value is a good indicator of high purity.
Q3: What safety precautions are necessary when working with this compound and the solvents for its purification?
Always adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Ventilation: Perform all work in a well-ventilated area or a chemical fume hood, particularly when using volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Before starting any work, review the MSDS for this compound and all solvents to be used for specific safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
Catalyst deactivation in Suzuki reactions with pyridine substrates and how to avoid it
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the most common challenges in cross-coupling chemistry: catalyst deactivation and low yields in Suzuki-Miyaura reactions involving pyridine substrates.
The unique electronic properties of the pyridine ring, specifically the Lewis basic nitrogen atom, introduce a set of challenges not typically encountered with simple aryl partners. This guide provides a framework for understanding these issues and implementing robust, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during Suzuki-Miyaura couplings with pyridine-containing molecules.
Q1: My reaction is sluggish or has stalled completely. I see mostly unreacted starting materials. What's the likely cause?
A1: This is the most common symptom of catalyst inhibition or deactivation, a phenomenon often referred to as "the 2-pyridyl problem." The primary culprit is the Lewis basic nitrogen atom of the pyridine ring, which can coordinate strongly to the palladium center. This coordination can either stabilize a catalytically inactive species or block the sites required for the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively poisoning the catalyst. This is particularly problematic with 2-substituted pyridines where the nitrogen is sterically accessible.[1][2]
Q2: A black precipitate (palladium black) formed in my reaction flask shortly after heating. What does this mean?
A2: The formation of palladium black indicates that the active, soluble Pd(0) catalyst has agglomerated into inactive palladium nanoparticles.[3] This is a common catalyst decomposition pathway. While minor formation can occur in many successful reactions, rapid and extensive precipitation is a clear sign of catalyst instability. This can be caused by several factors, including:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected Pd(0) species are highly prone to aggregation.
-
High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.
-
Presence of Oxygen: Inadequately degassed solvents or a poor inert atmosphere can lead to oxidation of the phosphine ligands and the Pd(0) center, promoting precipitation.
Q3: I'm seeing a significant amount of a byproduct that corresponds to my pyridine boronic acid being replaced by a hydrogen atom. What is this and how do I stop it?
A3: This side reaction is called protodeboronation . It is the protonolysis of the carbon-boron bond, and it is a major pathway for consumption of the nucleophilic partner, leading to reduced yields.[4][5] Pyridineboronic acids, especially 2-pyridylboronic acid, are notoriously susceptible to this decomposition.[6][7]
The mechanism for 2-pyridylboronic acid is particularly insidious: under neutral pH conditions, it can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation.[5] Counterintuitively, both strongly acidic or strongly basic conditions can suppress this specific pathway by shifting the equilibrium away from the reactive zwitterion.[5]
Q4: My reaction works with 3- or 4-pyridyl substrates, but fails with 2-pyridyl analogues. Why?
A4: This directly relates to the proximity of the nitrogen atom to the reaction center. With 2-halopyridines or 2-pyridylboronic acids, the nitrogen atom is positioned to act as a chelating agent with the palladium catalyst. This chelation can form highly stable, off-cycle intermediates that effectively remove the catalyst from the productive reaction pathway, leading to deactivation. For 3- and 4-pyridyl substrates, the nitrogen is too distant to form such a stable chelating complex, resulting in behavior more akin to a standard substituted aryl halide.
Troubleshooting and Optimization Guide
When faced with a challenging pyridine coupling, a systematic approach to optimizing the catalyst system and reaction conditions is essential.
Issue 1: Catalyst Deactivation by Pyridine Coordination
The most effective strategy is to use a catalyst system that is resistant to inhibition. This is achieved by selecting ligands that bind strongly to the palladium center and sterically shield it from the pyridine nitrogen.
Solution: Employ Bulky, Electron-Rich Biaryl Monophosphine Ligands.
Ligands developed by the Buchwald group are the industry standard for this challenge. Their steric bulk and electron-donating properties create a highly active and stable monoligated Pd(0) species that favors the desired catalytic cycle over deactivation pathways.[4][8]
-
Recommended Ligands: XPhos , SPhos , and RuPhos are excellent starting points. XPhos is particularly versatile and often effective for sterically hindered substrates.[9]
-
Use Precatalysts: For reproducibility and ease of use, it is highly recommended to use well-defined, air-stable precatalysts. The G3 (third-generation) and G4 Buchwald precatalysts are designed for rapid activation under mild conditions, generating the active catalyst with high fidelity.[7]
| Catalyst System | Substrates | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | 2-Bromopyridine + Arylboronic Acid | Low - Moderate | Prone to deactivation due to weak ligand binding and lack of steric bulk.[4] |
| Pd(dppf)Cl₂ | 2-Bromopyridine + Arylboronic Acid | Moderate - High | A robust catalyst, but may require higher temperatures and loadings for challenging substrates.[6] |
| XPhos Pd G3 | 2-Chloropyridine + Arylboronic Acid | High - Excellent | Highly active precatalyst, often effective at room temperature or with mild heating. Excellent for challenging couplings.[10] |
| SPhos Pd G2 | Heteroaryl Chlorides + Arylboronic Acids | High - Excellent | Another highly effective system, demonstrating broad utility in heteroaryl couplings.[11] |
This table is a compilation of representative data and is intended as a guide. Optimal conditions are substrate-dependent.
Issue 2: Protodeboronation of the Pyridineboronic Acid
If protodeboronation is the primary side reaction, the strategy shifts to stabilizing the boronic acid or accelerating the cross-coupling to outcompete the decomposition.
Solution A: Modify the Boron Reagent.
Using a more stable boronic acid derivative is often the most effective solution.[5]
-
Pinacol Esters: More stable than the corresponding boronic acids and readily available. A good first choice.[12]
-
Organotrifluoroborates (R-BF₃K): These salts offer significantly increased stability and are excellent coupling partners.[10]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, crystalline solids. Under basic, aqueous conditions, they undergo a slow hydrolysis to release the boronic acid.[13][14] This "slow-release" mechanism keeps the instantaneous concentration of the unstable free boronic acid low, dramatically favoring cross-coupling over protodeboronation.[13]
Solution B: Optimize the Base and Solvent System.
The choice of base and solvent has a profound impact on both the rate of coupling and the rate of protodeboronation.
-
Base Selection: Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃ for challenging couplings, as they more effectively promote the rate-limiting transmetalation step.[6][15]
-
Solvent System: Anhydrous aprotic solvents are generally recommended to minimize the proton source for protodeboronation. Common choices include 1,4-Dioxane , Toluene , or THF .[15] While Suzuki reactions are often run in aqueous mixtures, for substrates prone to protodeboronation, minimizing or eliminating water is a key strategy.
| Base (equiv.) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate - High | A common, cost-effective system, but may not be optimal for preventing protodeboronation.[4] |
| K₃PO₄ (2-3) | Dioxane or THF | High - Excellent | A strong base that effectively promotes transmetalation. Often used with minimal or no water.[4][15] |
| Cs₂CO₃ (2-3) | Dioxane | High - Excellent | Highly effective and soluble, but more expensive. Excellent choice for difficult couplings.[4][16] |
| KF (3.0) | Dioxane | Good - High | Fluoride bases can be effective, particularly when using trifluoroborate salts.[17] |
This table is a compilation of representative data and is intended as a guide. Optimal conditions are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Challenging Pyridine Couplings using a Buchwald Precatalyst
This protocol is a robust starting point for coupling 2-halopyridines with arylboronic acids or their derivatives.
Materials:
-
Pyridine Halide (1.0 equiv)
-
Boronic Acid Derivative (e.g., Pinacol Ester or MIDA Boronate) (1.2–1.5 equiv)
-
XPhos Pd G3 (1–2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv), finely ground
-
Anhydrous, Degassed 1,4-Dioxane (to achieve ~0.1–0.2 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the pyridine halide, the boronic acid derivative, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe under a positive pressure of inert gas.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (start with 80–100 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: In Situ Generation and Use of 2-Pyridyl MIDA Boronate
For cases where the 2-pyridylboronic acid is particularly unstable, converting it to the MIDA boronate in situ or in a preceding step provides a highly stable, easy-to-handle solid.[13]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
n-Butyllithium (1.05 equiv)
-
Triisopropyl borate (1.1 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous THF, Toluene, DMSO
Procedure (MIDA Boronate Synthesis):
-
Dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes.
-
Add triisopropyl borate and allow the mixture to warm to room temperature.
-
Remove the solvent in vacuo. Dissolve the residue in a 1:1 mixture of toluene and DMSO.
-
Add N-methyliminodiacetic acid and heat the mixture (e.g., to 80 °C) until dehydration is complete, often with azeotropic removal of water.
-
Cool the mixture. The crystalline 2-pyridyl MIDA boronate often precipitates and can be isolated by filtration. This stable solid can then be used in the Suzuki coupling as described in Protocol 1.
Visualizations and Mechanistic Insights
To effectively troubleshoot, it is crucial to understand the underlying chemical processes. The following diagrams illustrate the key pathways.
Catalyst Deactivation Pathway
The coordination of the pyridine nitrogen to the palladium(II) intermediate can form a stable, off-cycle palladacycle, preventing the reductive elimination step and halting catalysis.
Caption: Catalyst deactivation via chelation by a 2-pyridyl substrate.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues in Suzuki couplings with pyridine substrates.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nasc.ac.in [nasc.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 5-Bromonicotinic Acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 5-bromonicotinic acid. As a bifunctional molecule containing both an acidic carboxylic acid group and an electron-deficient heteroaromatic halide, this substrate presents unique challenges where the choice of base is paramount for success.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven insights to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the Suzuki coupling of 5-bromonicotinic acid?
The choice of base is critical for three primary reasons related to the substrate's structure:
-
Acid-Base Neutralization: 5-bromonicotinic acid is, as its name implies, an acid. The base will first neutralize the carboxylic acid proton to form a carboxylate salt. This means you must use at least one extra equivalent of base beyond what is required for the catalytic cycle itself.[1]
-
Solubility: The resulting nicotinic acid salt may have poor solubility in common organic solvents used for Suzuki couplings (e.g., dioxane, toluene).[1][2] This can lead to a heterogeneous reaction mixture and low yields as the substrate is not available in the solution phase to participate in the catalytic cycle.
-
Catalytic Cycle Activation: The primary role of the base in the Suzuki reaction is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step with the palladium catalyst.[3][4][5] The strength and nature of the base directly influence the rate and efficiency of this crucial step.[6]
Q2: My starting material (5-bromonicotinic acid) isn't dissolving after adding the base. What should I do?
This is a common issue stemming from the formation of the nicotinic acid salt, which may be insoluble in your chosen solvent system.[1]
-
Solvent System Modification: The most effective solution is often to change the solvent system. Using a more polar solvent or a biphasic mixture can help. A mixture of 1,4-dioxane and water (e.g., 4:1) or DMF and water is a common starting point.[7] The water helps to dissolve the carboxylate salt, while the organic solvent dissolves the palladium catalyst and the boronic acid.
-
Base Selection: The choice of cation on the base can influence solubility. Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than its potassium or sodium counterparts and can be a good choice for challenging couplings.[5]
-
Esterification: If solubility issues persist, a reliable but less direct strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[1][2] The ester is much more soluble in organic solvents, and the coupling reaction can proceed more smoothly. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q3: Can the carboxylic acid group interfere with the palladium catalyst?
Yes, it is possible for the carboxylate formed in situ to coordinate to the palladium center. This can potentially deactivate the catalyst by forming a stable complex that is reluctant to participate in the subsequent steps of the catalytic cycle, such as reductive elimination.[2] If you observe stalled reactions, especially when using Pd(II) precatalysts, catalyst inhibition by the carboxylate could be a contributing factor. Switching to a Pd(0) source like Pd(PPh₃)₄ or using ligands that are less easily displaced might mitigate this issue.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient Base: The acidic proton consumed the base needed for the catalytic cycle. 2. Poor Solubility: Substrate precipitated out of solution. 3. Catalyst Deactivation: Carboxylate binding to Pd. 4. Deboronylation: Boronic acid is degrading under basic conditions. | 1. Increase Base: Use 2.5-3.0 equivalents of base to ensure enough is present for both neutralization and catalysis.[1] 2. Change Solvent: Switch to a dioxane/H₂O or DMF/H₂O mixture.[7] Consider a more soluble base like K₃PO₄ or Cs₂CO₃.[5][7] 3. Change Catalyst/Ligand: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[7] 4. Use a Milder Base: If deboronylation is suspected, switch from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄.[8] |
| Starting Material is Recovered | 1. Reaction Temperature Too Low: Oxidative addition to the electron-deficient pyridine ring may require more energy. 2. Inactive Catalyst: The palladium source may be old or oxidized. | 1. Increase Temperature: Gradually increase the reaction temperature, typically to 80-100 °C.[7] 2. Use Fresh Catalyst: Ensure your palladium catalyst is fresh and has been stored properly under an inert atmosphere. |
| Decarboxylation of Product | 1. High Reaction Temperature: Nicotinic acids can undergo decarboxylation at elevated temperatures, although this is less common under typical Suzuki conditions.[9][10] | 1. Lower Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C) for a longer time. 2. Protecting Group: Esterify the carboxylic acid before the coupling reaction. |
| Side Product Formation (e.g., Homocoupling) | 1. Oxygen in Reaction: O₂ can promote the homocoupling of the boronic acid. 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions can occur. | 1. Degas Thoroughly: Ensure the solvent and reaction vessel are properly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[11] 2. Optimize Base: The base is crucial for transmetalation. A stronger, more effective base like K₃PO₄ can accelerate this step and minimize side reactions.[5][7] |
Comparative Analysis of Common Bases
The selection of a base is a balance between reactivity, solubility, and functional group tolerance. The table below summarizes the properties of bases commonly used for Suzuki couplings with substrates like 5-bromonicotinic acid.
| Base | pKa (of conjugate acid) | Typical Equivalents | Recommended Solvent | Key Characteristics & Insights |
| K₃PO₄ | ~12.3 | 2.5 - 3.0 | Dioxane/H₂O, DMF | Excellent choice. Strong enough to promote efficient transmetalation without being overly harsh. Good solubility in aqueous mixtures. Often provides high yields for heteroaromatic couplings.[7][12] |
| K₂CO₃ | ~10.3 | 2.5 - 3.0 | Dioxane/H₂O, Toluene/EtOH | Good general-purpose base. Milder than K₃PO₄. A reliable starting point for optimization. Its aqueous solution is commonly used.[13] |
| Na₂CO₃ | ~10.3 | 2.5 - 3.0 | Dioxane/H₂O, Toluene/EtOH | Similar to K₂CO₃, often used as a 2M aqueous solution. A standard and cost-effective option.[13][14] |
| Cs₂CO₃ | ~10.3 | 2.5 - 3.0 | Dioxane, DMF, THF | Higher solubility in organic solvents can be advantageous in preventing precipitation issues. Often used for more challenging or sterically hindered couplings.[5] |
| NaOH / KOH | ~15.7 | 2.5 - 3.0 | Dioxane/H₂O | Use with caution. Very strong bases that can promote side reactions, including catalyst decomposition or degradation of sensitive functional groups. Generally not the first choice unless weaker bases fail.[15] |
| KF | ~3.2 | 3.0 | DMF, THF | A very mild base. Can be effective when substrates contain base-labile groups (like esters) that you wish to preserve. Reaction rates are often slower.[3][16] |
pKa values are approximate and can vary with conditions. Data compiled from sources for illustrative purposes.[17][18]
Visualizing the Process
Understanding the mechanism and your experimental options is key to successful troubleshooting.
The Role of the Base in the Suzuki Catalytic Cycle
The base is not a spectator; it is a crucial reagent in the rate-determining transmetalation step.
Caption: The base activates the boronic acid to form a boronate complex for transmetalation.
Decision Workflow for Base & Condition Selection
When a reaction fails, a logical workflow can guide your optimization strategy.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocol: Suzuki Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid
This protocol provides a robust starting point for the synthesis of 5-phenylnicotinic acid, a common transformation.
Materials:
-
5-Bromonicotinic acid (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (e.g., 202 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium phosphate (K₃PO₄) (e.g., 637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol, 5 mol%). Subsequently, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe to create a 4:1 solvent mixture.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously. The reaction mixture may appear as a suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromonicotinic acid has been consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (e.g., 20 mL).
-
Carefully acidify the aqueous mixture to a pH of ~3-4 with 1M HCl. The product, 5-phenylnicotinic acid, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the crude product.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 10. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Navigating Solubility Challenges in Nicotinic Acid Derivative Workups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet vexing issue in organic synthesis: the poor solubility of nicotinic acid (also known as niacin or Vitamin B3) and its derivatives during reaction workup. This resource is designed to move beyond simple protocols, offering a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging separation and purification problems.
Frequently Asked Questions (FAQs)
Q1: Why do my nicotinic acid derivatives display such unpredictable solubility during workup?
The solubility of nicotinic acid and its derivatives is highly sensitive to the pH of the medium. This is due to the presence of both a carboxylic acid group and a basic pyridine ring. This dual nature means the molecule can exist in cationic, anionic, neutral, or zwitterionic forms depending on the pH.
-
In acidic conditions (low pH): The pyridine nitrogen is protonated, forming a positively charged pyridinium ion. This salt form is generally water-soluble.
-
In alkaline conditions (high pH): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt. This form is also typically soluble in aqueous solutions.
-
At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion, where both the pyridine nitrogen and the carboxylic acid are ionized. At this pH, the net charge is zero, leading to minimal solubility in water and many organic solvents.
The substituents on the nicotinic acid ring can further influence the pKa values of the acidic and basic centers, shifting the pH range of minimum solubility. Therefore, unexpected precipitation during extraction or purification often occurs when the pH of the aqueous phase inadvertently matches the isoelectric point of your specific derivative.
Troubleshooting Guides
Scenario 1: My product precipitates at the interface of the aqueous and organic layers during extraction.
This is a classic sign that the pH of your aqueous layer is near the isoelectric point of your nicotinic acid derivative, causing it to crash out of both phases.
Troubleshooting Workflow:
Caption: Decision workflow for resolving interfacial precipitation.
Detailed Protocol: pH-Adjusted Extraction
-
Initial Assessment: Before beginning the extraction, test the pH of your aqueous reaction mixture.
Technical Support Center: Purification of Nitrile-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the purification of compounds featuring a nitrile (-C≡N) functional group. The unique electronic properties and reactivity of the nitrile group can often lead to unexpected outcomes in standard purification protocols. This resource consolidates field-proven insights and troubleshooting strategies to empower you to overcome these hurdles efficiently.
Understanding the Core Challenges
The purification of nitrile-containing compounds is frequently complicated by a combination of factors stemming from the nitrile group's inherent characteristics:
-
Polarity: The strong dipole moment of the nitrile group imparts significant polarity to molecules. This can lead to issues such as strong retention or peak tailing in normal-phase chromatography and poor retention in reversed-phase chromatography.[1][2]
-
Reactivity: The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, particularly under acidic or basic conditions.[2][3][4][5] This can result in unintended reactions like hydrolysis to amides or carboxylic acids during purification.[2][3][4][6][7]
-
Metal Chelation: The lone pair of electrons on the nitrogen atom can coordinate with metal ions.[3][8] This can be problematic if metal catalysts or reagents are used in the synthesis, leading to the formation of metal complexes that are difficult to separate from the desired product.[8]
-
Thermal Instability: Some nitrile-containing compounds, particularly aldoximes which can be precursors or impurities, may be prone to dehydration to form nitriles under the high temperatures of a GC injection port, leading to analytical misinterpretation.[9]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may be facing in the lab.
Scenario 1: Chromatography Headaches
Question: My nitrile compound is streaking badly on my silica gel column. How can I improve the peak shape?
Answer: Peak streaking, or tailing, on silica gel is a common issue with polar compounds like nitriles. It's often caused by strong, non-ideal interactions between the polar nitrile group and the acidic silanol groups on the silica surface.
Causality & Solution Workflow:
dot digraph "Troubleshooting_Tailing_on_Silica" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ends_dot Caption: Logic for addressing peak tailing in nitrile purification.
Detailed Protocols:
-
Mobile Phase Modification:
-
Addition of a Polar, Aprotic Solvent: Acetonitrile can be a good alternative to methanol as a polar modifier in dichloromethane (DCM) for the purification of polar compounds.[10] It can disrupt the strong interactions without the protic nature of methanol which can sometimes exacerbate issues.
-
Addition of a Basic Modifier: To neutralize the acidic silanol groups, add a small amount of a base to your mobile phase.
-
Triethylamine (TEA): Start with 0.1-1% (v/v) TEA in your eluent.
-
Ammonium Hydroxide: For very basic compounds, a few drops of concentrated ammonium hydroxide in the mobile phase can be effective.
-
-
-
Stationary Phase Modification:
-
Use Deactivated Silica: Commercially available silica gel treated to reduce the number of acidic sites can be a good option.
-
Switch to Alumina: Alumina is available in acidic, neutral, and basic forms. For most nitriles, basic or neutral alumina is preferable.
-
Employ Bonded Phases:
-
Cyano (CN) Phases: These phases offer a different selectivity and can be used in both normal- and reversed-phase modes.[1] They are particularly useful for separating molecules with π-electron systems.[1]
-
Diol Phases: Diol-bonded silica is less polar than bare silica and can reduce irreversible binding of highly polar compounds.[11]
-
-
Question: My compound is highly polar and either doesn't stick to my C18 column or elutes in the void volume. What are my options?
Answer: This is a classic problem for highly polar molecules in reversed-phase chromatography. The compound has a higher affinity for the highly aqueous mobile phase than the nonpolar stationary phase.
Troubleshooting Strategies:
| Strategy | Principle | Recommended Action |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. Water acts as the strong solvent.[12] | Start with a mobile phase of 95:5 acetonitrile:water and gradually increase the water content. This technique is excellent for retaining and separating very polar compounds.[12] |
| Aqueous Normal-Phase Chromatography | A variation of HILIC where a normal-phase column (like silica) is used with aqueous-organic mobile phases. | This can be a successful strategy when reversed-phase fails.[12] |
| Ion-Pair Chromatography | For ionizable nitriles, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column. | Use reagents like trifluoroacetic acid (TFA) for basic nitriles or tetrabutylammonium salts for acidic nitriles. |
| Specialized C18 Columns | Use C18 columns that are designed for use with highly aqueous mobile phases and are resistant to "phase collapse".[11] | Look for "C18 Aqueous" or similarly named columns from various manufacturers.[11] |
Scenario 2: Product Instability and Side Reactions
Question: I'm losing my nitrile compound during workup or chromatography, and I see new spots on my TLC that I suspect are the corresponding amide or carboxylic acid. How can I prevent this hydrolysis?
Answer: Nitrile hydrolysis is a common side reaction, especially when the purification conditions are acidic or basic, or when elevated temperatures are used.[2][3][4][6][7][13]
Preventative Measures Workflow:
dot digraph "Preventing_Nitrile_Hydrolysis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ends_dot Caption: Workflow to mitigate nitrile hydrolysis during purification.
Detailed Protocols:
-
Neutral Workup:
-
During liquid-liquid extractions, use deionized water or a saturated sodium chloride (brine) solution instead of acidic or basic washes if possible.[14]
-
If an acid or base wash is necessary to remove impurities, perform it quickly and at a low temperature (e.g., in an ice bath). Immediately follow with a wash with neutral water to remove any residual acid or base.
-
Dry the organic layer thoroughly with an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.
-
-
Chromatography Under Neutral Conditions:
-
Opt for neutral stationary phases like deactivated silica gel or neutral alumina.
-
If using silica gel, consider pre-treating the column by flushing it with a mobile phase containing a small amount of a non-nucleophilic base like TEA to neutralize the surface.
-
-
Temperature Control:
-
Concentrate your fractions using a rotary evaporator with the water bath at or near room temperature.
-
If the compound is particularly sensitive, consider low-temperature chromatography.[15]
-
Frequently Asked Questions (FAQs)
Q1: Can I use crystallization to purify my nitrile-containing compound?
A1: Yes, crystallization can be an excellent method for purifying solid nitrile compounds. The key is finding a suitable solvent system. Given the polar nature of many nitriles, you might need to explore binary solvent systems. A good starting point is to dissolve your compound in a small amount of a more polar solvent in which it is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and then slowly add a less polar solvent in which it is less soluble (e.g., hexanes, heptane, or diethyl ether) until turbidity is observed. Then, allow the solution to cool slowly.
Q2: I performed a reaction using a copper cyanide reagent. Now my product is a persistent blue/green color and seems to be contaminated with copper. How do I remove it?
A2: Copper contamination is a common issue in reactions like the Rosenmund-von Braun synthesis.[16] The nitrile product can form a complex with copper salts.[16] To remove the copper:
-
After the initial workup, dissolve your crude product in an organic solvent like ethyl acetate or toluene.
-
Wash the organic solution with an aqueous solution of a chelating agent. A 10% aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride is often effective at sequestering copper ions into the aqueous phase.
-
Repeat the aqueous wash until the blue/green color is no longer present in the organic layer.
-
Wash the organic layer with water and brine, then dry and concentrate.
Q3: My nitrile compound is an oil. What is the best way to purify it if chromatography is not giving me the desired purity?
A3: For liquid nitriles, distillation under reduced pressure (vacuum distillation) is a viable alternative to chromatography, especially for thermally stable compounds. This method separates compounds based on differences in their boiling points. Ensure you have an accurate thermometer and a well-controlled vacuum source. For high-boiling oils, a Kugelrohr apparatus can be particularly effective.
Q4: How can I separate a mixture of a nitrile and its corresponding amide?
A4: This can be a challenging separation due to the similar polarities.
-
Chromatography: Careful optimization of the mobile phase for flash chromatography is often the best approach. A shallow gradient of a more polar solvent may be required to achieve separation.
-
Solubility Differences: Primary amides (R-CONH2) are often more soluble in water than the corresponding nitriles.[17] You may be able to exploit this by partitioning the mixture between an organic solvent and water.[17]
-
Acidic/Basic Extraction: If the amide can be protonated or deprotonated more readily than the nitrile, an acid-base extraction could be attempted, though this risks hydrolysis of the nitrile.[17]
References
- 1. sorbtech.com [sorbtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. labex.hu [labex.hu]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Reducing homocoupling of 4-cyanophenylboronic acid in cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common challenge in Suzuki-Miyaura cross-coupling reactions: the homocoupling of 4-cyanophenylboronic acid. As a Senior Application Scientist, my goal is to equip you with the expert insights and validated protocols necessary to minimize this side reaction, thereby improving the yield and purity of your desired biaryl products.
Understanding the Challenge: The Propensity of 4-Cyanophenylboronic Acid for Homocoupling
4-Cyanophenylboronic acid is a valuable reagent in organic synthesis, prized for the introduction of a versatile cyano-functionalized phenyl group.[1][2] However, its electron-deficient nature, a consequence of the electron-withdrawing cyano group, makes it particularly susceptible to homocoupling (the formation of 4,4'-dicyanobiphenyl) under typical Suzuki-Miyaura conditions.[3][4] This side reaction not only consumes the starting material and reduces the yield of the desired cross-coupled product but also complicates purification.
This guide will walk you through the primary causes of homocoupling and provide a structured approach to diagnosing and resolving these issues in your experimental work.
Troubleshooting Guide: A Symptom-Based Approach
High levels of homocoupling product are often indicative of specific suboptimal reaction parameters. Use the following question-and-answer guide to diagnose and address the likely causes.
Observation: Significant formation of 4,4'-dicyanobiphenyl is detected by TLC, LC-MS, or GC-MS.
Question 1: Have you rigorously excluded oxygen from your reaction?
Answer: The presence of molecular oxygen is a primary culprit in promoting the homocoupling of boronic acids.[5][6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[5][8][9]
-
Underlying Cause: The Pd(0) catalyst can react with oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating the Pd(0) catalyst in the process.[8]
-
Solution:
-
Degassing: Ensure all solvents are thoroughly degassed prior to use. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or multiple freeze-pump-thaw cycles.[10]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.[6][7] This includes the addition of all reagents.
-
Question 2: Is your choice of palladium precatalyst and ligand appropriate for this electron-deficient substrate?
Answer: The catalyst system plays a critical role in dictating the relative rates of the desired cross-coupling and the undesired homocoupling. For electron-deficient boronic acids, a highly active and carefully selected catalyst system is paramount.
-
Underlying Cause: An inefficient catalyst can lead to a buildup of reactive intermediates that are prone to side reactions. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center.
-
Solution:
-
Use Pd(0) Precatalysts or Robust Pd(II) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous. However, modern, air-stable Pd(II) precatalysts that rapidly generate the active Pd(0) species in situ are often more reliable.[6][11]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired cross-coupling pathway and suppressing homocoupling.[5] Their steric bulk can hinder the formation of intermediates that lead to the homocoupled product.[5]
-
Question 3: Are your base and solvent system optimized for the reaction?
Answer: The choice of base and solvent is critical and highly interdependent.[12][13] The base activates the boronic acid for transmetalation, but an inappropriate choice can exacerbate side reactions.[14][15]
-
Underlying Cause: A base that is too strong or used in a solvent system that promotes high concentrations of the boronate anion can increase the rate of homocoupling.
-
Solution:
-
Consider Weaker Bases: For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][11]
-
Optimize the Solvent System: A biphasic solvent system (e.g., toluene/water, dioxane/water) is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[13] The ratio of the organic solvent to water can be a critical parameter to optimize.[16]
-
Anhydrous Conditions: In some cases, switching to anhydrous conditions with a suitable base can mitigate homocoupling and other side reactions like protodeboronation.[6]
-
Question 4: Could the reaction temperature or concentration be contributing to the problem?
Answer: Reaction kinetics can be finely tuned by adjusting temperature and concentration, which can in turn influence the selectivity of the reaction.
-
Underlying Cause: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[5] High concentrations of the boronic acid can also favor the bimolecular homocoupling reaction.
-
Solution:
-
Lower the Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[5]
-
Slow Addition of Boronic Acid: A slow, controlled addition of the 4-cyanophenylboronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the homocoupling side reaction.[11][17]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing the common causes of 4-cyanophenylboronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid homocoupling in the presence of oxygen?
A1: The most widely accepted mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) peroxo complex by molecular oxygen.[8] This complex then reacts with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and regenerating the Pd(0) catalyst.[8]
Q2: Can the purity of my 4-cyanophenylboronic acid affect the extent of homocoupling?
A2: Yes, the purity of the boronic acid is crucial. Boronic acids can dehydrate to form boroxines (cyclic anhydrides), which can have different reactivity profiles. While not directly causing homocoupling, impurities can affect the overall reaction efficiency and potentially lead to other side products. It is recommended to use high-purity 4-cyanophenylboronic acid.[1][2]
Q3: Are there any additives that can be used to suppress homocoupling?
A3: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[10] This is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[10]
Q4: I am using an aryl chloride as my coupling partner, which is less reactive. Will this increase the likelihood of homocoupling?
A4: Yes, using a less reactive electrophile like an aryl chloride can increase the chances of homocoupling. The slower rate of oxidative addition can allow more time for the boronic acid to undergo side reactions. To overcome this, more forcing conditions, such as higher temperatures and the use of highly active catalyst systems with bulky, electron-rich ligands, are often necessary.[13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Homocoupling
This protocol provides a starting point for optimizing your reaction to minimize the homocoupling of 4-cyanophenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[17]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[16]
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, 4-cyanophenylboronic acid, and base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive flow of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Highly active precatalyst with a bulky, electron-rich ligand to promote cross-coupling.[5][17] |
| Base | K₂CO₃ (2 equiv) | A moderately strong base to activate the boronic acid without excessively promoting homocoupling.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common biphasic system that facilitates dissolution of reagents and base.[16] |
| Temperature | 80-100 °C | A typical temperature range for Suzuki-Miyaura couplings. Lower temperatures may be beneficial.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling.[7][10] |
Mechanistic Considerations: Cross-Coupling vs. Homocoupling
The following diagram illustrates the competing catalytic cycles of the desired Suzuki-Miyaura cross-coupling and the undesired oxygen-mediated homocoupling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. chemistai.org [chemistai.org]
Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of 5-(4-Cyanophenyl)nicotinic Acid and its Carboxylate Analog
A Senior Application Scientist's Guide to Understanding Bioisosteric Influences on a Nicotinic Acid Scaffold
Introduction: The Nicotinic Acid Scaffold and the Rationale for Substitution
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism. It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for a vast array of redox reactions in the body.[1][2] Beyond its role as a vitamin, nicotinic acid is a well-established therapeutic agent for dyslipidemia, effectively lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[3][4]
The modification of the nicotinic acid scaffold is a common strategy in medicinal chemistry to develop novel therapeutic agents with tailored properties. The introduction of substituents at the 5-position of the pyridine ring can significantly alter the molecule's interaction with biological targets, its physicochemical properties, and its metabolic stability. This guide focuses on the comparison of two such derivatives: one with a cyanophenyl group and the other with a carboxylate group at the 5-position.
Physicochemical and Pharmacokinetic Predictions: The Influence of the Cyano and Carboxylate Groups
The substitution of a cyanophenyl group for a carboxyphenyl group represents a classic example of bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects.[5][6] However, the subtle differences between these groups can lead to significant changes in a drug candidate's profile.
| Property | 5-(4-Cyanophenyl)nicotinic acid (Predicted) | 5-(4-carboxyphenyl)nicotinic acid (Predicted) | Rationale |
| Acidity (pKa) | The nicotinic acid pKa will be the primary acidic center. The cyano group is electron-withdrawing, which may slightly increase the acidity of the nicotinic acid proton. | This molecule will have two acidic protons, one on the nicotinic acid and one on the benzoic acid moiety. The carboxylate groups will have distinct pKa values. | The electronic nature of the substituent at the 5-position influences the acidity of the nicotinic acid carboxyl group. |
| Lipophilicity (LogP) | Higher. The cyano group is less polar and less likely to be ionized at physiological pH compared to a carboxylate group. | Lower. The presence of a second carboxylate group, which will be ionized at physiological pH, will significantly increase the molecule's polarity and reduce its lipophilicity. | Increased polarity generally leads to lower lipophilicity, which can impact membrane permeability.[7] |
| Hydrogen Bonding | The cyano group can act as a hydrogen bond acceptor.[6] | The carboxylate group can act as both a hydrogen bond donor and acceptor.[8] | The nature and number of hydrogen bond donors and acceptors are critical for receptor-ligand interactions. |
| Membrane Permeability | Potentially higher. Increased lipophilicity can lead to improved passive diffusion across biological membranes.[9] | Potentially lower. The higher polarity and charge of the dicarboxylate at physiological pH may hinder its ability to cross cell membranes.[7] | The ability to cross membranes is a key determinant of a drug's absorption and distribution. |
| Metabolic Stability | The nitrile group is generally more resistant to metabolic degradation than a carboxylic acid. | Carboxylic acids can be subject to conjugation reactions (e.g., glucuronidation) which can facilitate their excretion. | Metabolic stability influences the half-life and duration of action of a drug. |
Predicted Biological Activity: A Tale of Two Functional Groups
The biological activity of these two compounds is likely to be influenced by both the parent nicotinic acid scaffold and the distinct properties of the cyanophenyl and carboxyphenyl substituents.
This compound: A Potential Modulator of Nicotinic Acid Receptors and Beyond
The cyanophenyl derivative, with its greater lipophilicity, may exhibit enhanced interactions with hydrophobic pockets in target proteins. The nitrile group, acting as a potent hydrogen bond acceptor, can mimic the interactions of a carbonyl or hydroxyl group, potentially leading to novel binding modes.[6]
Hypothesized Activities:
-
Enhanced Lipid-Modifying Effects: The increased lipophilicity might lead to better penetration into tissues involved in lipid metabolism, such as the liver and adipose tissue, potentially resulting in more potent lipid-lowering effects compared to nicotinic acid.
-
Novel Target Interactions: The unique electronic and steric properties of the cyanophenyl group could lead to interactions with targets not typically associated with nicotinic acid. For instance, many enzyme inhibitors and receptor antagonists feature a cyanophenyl moiety.[10]
-
Improved Bioavailability: The predicted higher membrane permeability could translate to better oral bioavailability.
5-(4-carboxyphenyl)nicotinic acid: A Dicarboxylate with Potential for Increased Specificity
The dicarboxylate analog, being more polar, may exhibit more specific interactions with binding sites that have complementary charged residues. The presence of two carboxylate groups could lead to a different binding orientation and a distinct pharmacological profile.
Hypothesized Activities:
-
Altered Receptor Selectivity: The dicarboxylate may show a different selectivity profile for nicotinic acid receptors (e.g., GPR109A) or other potential targets compared to the cyanophenyl analog.
-
Increased Water Solubility: The higher polarity will result in greater aqueous solubility, which could be advantageous for certain formulations.
-
Potential for Prodrug Strategies: The two carboxylic acid groups offer opportunities for prodrug design to improve pharmacokinetic properties. For example, esterification of one or both carboxylates could enhance membrane permeability, with subsequent hydrolysis in vivo to release the active dicarboxylate.[7]
Proposed Experimental Workflows for Comparative Analysis
To empirically validate these predictions, a series of head-to-head experimental comparisons are necessary. The following protocols outline a logical progression from synthesis to in vitro and cell-based characterization.
Chemical Synthesis
The first step is the synthesis of both compounds. A plausible synthetic route for this compound could involve a Suzuki coupling reaction between a halogenated nicotinic acid ester and 4-cyanophenylboronic acid, followed by ester hydrolysis. The carboxylate analog could be synthesized similarly, using a boronic acid with a protected carboxylate group, followed by deprotection and hydrolysis.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic routes for the target compounds.
In Vitro Biological Assays
A series of in vitro assays should be conducted to compare the direct molecular interactions of the two compounds.
a. Receptor Binding Assay:
-
Objective: To determine the binding affinity of each compound for the nicotinic acid receptor, GPR109A.
-
Method: A competitive radioligand binding assay using membranes from cells overexpressing GPR109A and a known radiolabeled ligand (e.g., [³H]-nicotinic acid).
-
Endpoint: IC₅₀ and Kᵢ values for each compound.
b. Enzyme Inhibition Assays:
-
Objective: To screen for potential off-target effects on key metabolic enzymes.
-
Method: Commercially available enzyme inhibition assay kits for a panel of relevant enzymes, such as cytochrome P450 isoforms.
-
Endpoint: IC₅₀ values for each compound against each enzyme.
Cell-Based Assays
Cell-based assays are crucial for understanding the functional consequences of receptor binding and for assessing cellular responses.
a. cAMP Accumulation Assay:
-
Objective: To measure the functional activity of the compounds as agonists or antagonists of GPR109A, which is a Gᵢ-coupled receptor that inhibits adenylyl cyclase.
-
Method: A cell line expressing GPR109A is treated with the compounds in the presence of forskolin (an adenylyl cyclase activator). Intracellular cAMP levels are then measured.
-
Endpoint: EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
b. Adipocyte Lipolysis Assay:
-
Objective: To assess the ability of the compounds to inhibit lipolysis in adipocytes, a key mechanism of nicotinic acid's lipid-lowering effect.
-
Method: Differentiated adipocytes are treated with the compounds, and the release of glycerol into the medium is measured as an indicator of lipolysis.
-
Endpoint: EC₅₀ values for the inhibition of lipolysis.
Diagram of Proposed Biological Assay Workflow:
Caption: Proposed workflow for the biological evaluation of the target compounds.
Conclusion and Future Directions
The comparative analysis of this compound and its carboxylate analog offers a compelling case study in the principles of medicinal chemistry and drug design. Based on the concept of bioisosterism, it is predicted that the cyanophenyl derivative will exhibit increased lipophilicity and potentially enhanced membrane permeability, which could translate to improved pharmacokinetic properties and potentially novel biological activities. Conversely, the dicarboxylate analog is predicted to be more polar, which may lead to increased specificity and different receptor interactions.
The proposed experimental workflows provide a clear roadmap for the empirical validation of these hypotheses. The results of these studies would provide invaluable insights into the structure-activity relationships of substituted nicotinic acids and could guide the design of future therapeutic agents with optimized efficacy and safety profiles. It is through such systematic and comparative investigations that the subtle yet profound influences of functional group modifications on biological activity can be fully elucidated, paving the way for the next generation of targeted therapeutics.
References
- 1. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 10. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
Navigating the Cytotoxic Landscape of 5-(4-Cyanophenyl)nicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, nicotinic acid derivatives have emerged as a promising class of compounds. Their inherent biological activities, coupled with the versatility for chemical modification, make them attractive scaffolds for drug design. This guide delves into the cytotoxic evaluation of a specific subclass, 5-(4-cyanophenyl)nicotinic acid derivatives and their structural analogs. While direct cytotoxic data for this precise chemical entity is emerging, this guide provides a comparative analysis of closely related cyanopyridine and nicotinonitrile derivatives, offering valuable insights into their anticancer potential and the methodologies for their evaluation.
Comparative Cytotoxicity Analysis
The cytotoxic potential of nicotinic acid derivatives is often evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for this assessment. Although specific IC50 values for this compound are not extensively documented in publicly available literature, studies on analogous cyanopyridine and nicotinonitrile derivatives provide a strong basis for comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanopyridinones | Compound 4c | HepG2 (Liver Carcinoma) | 8.02 ± 0.38 | |
| Compound 4d | HepG2 (Liver Carcinoma) | 6.95 ± 0.34 | ||
| MCF-7 (Breast Adenocarcinoma) | 15.74 ± 0.78 | |||
| PC3 (Prostate Cancer) | 13.64 ± 0.67 | |||
| HCT-116 (Colorectal Carcinoma) | 7.15 ± 0.35 | |||
| Thiosemicarbazones of 4-(4-cyanophenyl)thiosemicarbazide | Compound 1 | A549 (Lung Adenocarcinoma) | Selectively potent | [1] |
| Compound 5 | A549 (Lung Adenocarcinoma) | Selectively potent | [1] | |
| Compound 6 | A549 (Lung Adenocarcinoma) | Selectively potent | [1] | |
| Compound 7 | A549 (Lung Adenocarcinoma) | Selectively potent | [1] |
Note: The term "Selectively potent" indicates that the study highlighted significant activity without providing a specific IC50 value in the abstract.
The data indicates that cyanopyridine derivatives exhibit broad-spectrum cytotoxic activity against various cancer cell lines, with some compounds demonstrating potency in the low micromolar range. Notably, the cyanopyridinone series shows promising activity against liver, breast, prostate, and colon cancer cells.
Unraveling the Mechanism of Action: A Focus on VEGFR-2 Signaling
The cytotoxic effects of many nicotinic acid derivatives are attributed to their ability to interfere with critical cellular signaling pathways that drive cancer progression. A frequently implicated target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.
Inhibition of VEGFR-2 by small molecules can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply. This anti-angiogenic effect, coupled with the induction of apoptosis (programmed cell death) in cancer cells, represents a powerful dual-pronged attack.
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols for Cytotoxicity Evaluation
To ensure the scientific rigor and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used in the evaluation of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.
-
Enzymatic Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution: Add 50 µL of a stop solution (provided in the kit) to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).[3][4]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells[5]
-
Figure 2: General workflow for the evaluation of cytotoxicity of novel compounds.
Conclusion
The exploration of this compound derivatives and their analogs represents a promising avenue in the development of novel anticancer agents. While further research is needed to fully elucidate the cytotoxic profile of this specific chemical class, the available data on related cyanopyridine compounds suggest a significant potential for broad-spectrum anticancer activity. The mechanisms of action likely involve the inhibition of key signaling pathways such as VEGFR-2 and the induction of apoptosis. By employing rigorous and standardized experimental protocols, researchers can effectively evaluate and compare the efficacy of these compounds, paving the way for the identification of lead candidates for future preclinical and clinical development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Nicotinic Acids
This guide provides an in-depth technical comparison of 5-substituted nicotinic acid derivatives, exploring their structure-activity relationships (SAR) across three key biological targets: the nicotinic acid receptor (GPR109A), nicotinic acetylcholine receptors (nAChRs), and cyclooxygenase-2 (COX-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate how modifications at the 5-position of the nicotinic acid scaffold influence biological activity, offering insights for rational drug design.
Introduction: The Versatile Scaffold of Nicotinic Acid
Nicotinic acid (niacin or vitamin B3) is a fundamental molecule in biology, serving as a precursor to the coenzymes NAD and NADP.[1] Beyond its nutritional role, nicotinic acid is a therapeutic agent, most notably for treating dyslipidemia.[2] Its ability to modulate lipid profiles is primarily mediated through the G-protein coupled receptor GPR109A.[3] The nicotinic acid core, a pyridine-3-carboxylic acid, has proven to be a versatile scaffold in medicinal chemistry. Substitution at the 5-position of the pyridine ring has been a key strategy for developing novel compounds with a wide range of pharmacological activities, from anti-inflammatory to neuroactive agents. This guide will dissect the SAR of these 5-substituted analogs, providing a comparative analysis of their performance against GPR109A, nAChRs, and COX-2.
Targeting the Nicotinic Acid Receptor: GPR109A
GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2), is the primary molecular target for the lipid-lowering effects of nicotinic acid.[3] Activation of this Gi-coupled receptor in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction of lipolysis.[3][4] However, the clinical use of nicotinic acid is often limited by a flushing side effect, also mediated by GPR109A in skin immune cells.[3] Consequently, a major goal in the development of GPR109A agonists has been to separate the therapeutic anti-lipolytic effects from the undesirable flushing.
Key Structural Requirements for GPR109A Agonism
Molecular modeling and mutagenesis studies have revealed key interactions within the GPR109A binding pocket.[3][5] The carboxylate group of nicotinic acid forms a crucial ionic bond with an arginine residue (Arg111) in the third transmembrane helix (TMH3).[3] The pyridine ring is nestled in a hydrophobic pocket formed by residues from TMH2, TMH5, TMH6, and extracellular loop 1 (ECL1).[3][5][6][7]
Structure-Activity Relationship at the 5-Position
| Compound | 5-Substituent | GPR109A Activity (EC50) | Reference |
| Nicotinic Acid | -H | ~100 nM (representative) | [8] |
| Acifran | - | Potent Agonist | [4] |
| MK-6892 | Complex pyrazole | 74 nM | [9] |
| GSK256073 | Complex pyrazole | Potent Agonist | [10] |
Note: The EC50 values are representative and can vary based on the specific assay conditions.
The development of agonists like MK-6892 and GSK256073, which possess complex heterocyclic structures that can be considered as extensive modifications including the 5-position, highlights the potential for designing G-protein biased agonists that may reduce the flushing effect.[9][10] These compounds aim to selectively activate the Gi-protein signaling pathway responsible for the anti-lipolytic effects, while minimizing the β-arrestin recruitment that is hypothesized to contribute to flushing.[9]
Experimental Protocol: GPR109A-Mediated cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A, providing a functional measure of Gi-coupled receptor activation.[4]
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Assay medium (e.g., Opti-MEM)
-
Forskolin
-
Test compounds (5-substituted nicotinic acids)
-
384-well plates
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing HEK293 cells into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Compound Treatment: Add the compound dilutions to the cells and incubate.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase, except for the negative control wells.
-
Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence) and calculate the percent inhibition of forskolin-stimulated cAMP production. Plot the percent inhibition against the compound concentration to determine the EC50 value.[4]
Caption: GPR109A signaling pathway activated by 5-substituted nicotinic acid agonists.
Modulating Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs are ligand-gated ion channels that play critical roles in the central and peripheral nervous systems.[13][14] They are involved in various physiological processes, including cognitive function, learning, memory, and attention.[14] Dysregulation of nAChR activity is implicated in several neurological disorders, making them important drug targets.[15] The nAChR family is diverse, with different subtypes assembled from various α and β subunits, with the α4β2 and α7 subtypes being the most abundant in the brain.[14]
SAR of 5-Substituted Nicotinic Acids at nAChRs
Substitution at the 5-position of nicotinic acid analogs can significantly impact their binding affinity and selectivity for different nAChR subtypes. The 5-position is often oriented towards a variable region of the nAChR binding site, allowing for the introduction of substituents that can fine-tune receptor interactions.
| Compound | 5-Substituent | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Analog 1 | -Phenyl | α4β2 | 0.88 | [16] |
| Analog 2 | -4-Fluorophenyl | α4β2 | 1.46 | [17] |
| Analog 3 | -(Pyridin-3-yl) | α4β2 | 0.63 | [17] |
| Analog 4 | -Phenyl | α7 | >10,000 | [16] |
| Analog 5 | -(Pyridin-3-yl) | α7 | >10,000 | [17] |
Note: These are representative data points from different series of compounds and should be interpreted with caution.
The data suggests that introducing an aryl or heteroaryl group at the 5-position can lead to high-affinity ligands for the α4β2 nAChR subtype, while often maintaining low affinity for the α7 subtype.[16][17] This highlights the potential for developing subtype-selective nAChR modulators by modifying the 5-position.
Experimental Protocol: Radioligand Binding Assay for nAChRs
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific nAChR subtype, allowing for the determination of the compound's binding affinity (Ki).
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)
-
Radioligand (e.g., [³H]epibatidine, [³H]cytisine)
-
Test compounds (5-substituted nicotinic acids)
-
Binding buffer
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the compound concentration to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay for nAChRs.
Targeting Inflammation: COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[18] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.[18] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
SAR of 5-Substituted Nicotinic Acids as COX-2 Inhibitors
Recent studies have explored 5-substituted nicotinic acid derivatives as a novel class of COX-2 inhibitors. The 5-substituent plays a crucial role in determining both the potency and selectivity of these compounds.
| Compound | 5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isonicotinate 5 | 3-aminophenol ester | - | 1.42 (as µg/mL) | - | [18] |
| Thiophene deriv. VIIa | Complex thiophene | - | 0.29 | 67.2 | [1] |
| Pyridazinone 26b | Complex pyridazinone | - | 0.0438 | 11 | [18] |
| Celecoxib (Reference) | - | - | 0.05 | 294 | [19] |
Note: Data is compiled from different studies and direct comparison should be made with caution. The isonicotinate activity is reported in µg/mL.
The data indicates that bulky and complex substituents at the 5-position of the nicotinic acid scaffold can lead to potent and selective COX-2 inhibition.[1][18] For example, compounds incorporating thiophene and pyridazinone moieties have shown impressive COX-2 inhibitory activity, in some cases comparable or even superior to the established COX-2 inhibitor celecoxib.[1][18]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (5-substituted nicotinic acids)
-
Stannous chloride solution (to stop the reaction)
-
Detection system (e.g., ELISA for PGE2, or a fluorometric probe)
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Pre-incubation: Add the diluted COX-2 enzyme to the wells and pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Termination of Reaction: After a defined incubation period, stop the reaction by adding stannous chloride.
-
Detection: Measure the amount of prostaglandin produced (e.g., PGE2) using an appropriate detection method.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity at each concentration of the test compound. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Caption: General workflow for an in vitro COX-2 inhibition assay.
Synthesis of 5-Substituted Nicotinic Acids
The synthesis of 5-substituted nicotinic acids is crucial for exploring their SAR. A common and versatile method for introducing aryl and heteroaryl groups at the 5-position is the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling for 5-Aryl Nicotinic Acids
This protocol describes the coupling of a 5-halonicotinic acid with a boronic acid to form a C-C bond.
Materials:
-
5-Bromonicotinic acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., dioxane/water, toluene/ethanol/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 5-bromonicotinic acid, the arylboronic acid, the palladium catalyst, and the base in the chosen solvent system.
-
Inert Atmosphere: Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 5-arylnicotinic acid.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GloSensor™ cAMP Assay Protocol [promega.jp]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 19. giffordbioscience.com [giffordbioscience.com]
In Vitro Validation of 5-(4-Cyanophenyl)nicotinic Acid: A Comparative Guide for Xanthine Oxidase Inhibition
This guide provides a comprehensive framework for the in vitro validation of 5-(4-Cyanophenyl)nicotinic acid as a novel xanthine oxidase inhibitor. We will delve into the scientific rationale behind the experimental design, present detailed protocols for efficacy and cytotoxicity assessment, and compare its potential performance against established clinical standards, Allopurinol and Febuxostat. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for hyperuricemia and gout.
The Critical Role of Xanthine Oxidase in Purine Metabolism and Gout
Xanthine oxidase (XO) is a pivotal enzyme in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[1][2] Under normal physiological conditions, uric acid is a waste product excreted by the kidneys.[1] However, elevated production or inefficient excretion of uric acid leads to hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood.[3][4] When uric acid concentration surpasses its solubility threshold, it can crystallize as monosodium urate, depositing in joints and soft tissues, which triggers a painful inflammatory response known as gout.[3][4][5]
Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and preventing gout attacks.[1][6] By blocking this enzyme, the production of uric acid is reduced, thereby lowering its concentration in the blood.[1]
Mechanism of Xanthine Oxidase Catalysis
Xanthine oxidase is a complex enzyme containing a molybdenum cofactor (Moco) at its active site.[2] The catalytic mechanism involves the transfer of a hydroxyl group from the molybdenum center to the substrate (xanthine or hypoxanthine), followed by a hydride transfer from the substrate to the enzyme.[7][8] This process reduces Mo(VI) to Mo(IV) and oxidizes the purine substrate.[2] The enzyme is then re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide as byproducts, which contributes to the oxidative stress associated with hyperuricemia.[9]
Caption: Purine metabolism pathway and the inhibitory action of Xanthine Oxidase inhibitors.
Comparative Landscape: Allopurinol and Febuxostat
The current clinical landscape for xanthine oxidase inhibitors is dominated by two key players: Allopurinol and Febuxostat.
-
Allopurinol: A purine analog, Allopurinol has been the cornerstone of gout therapy for decades.[1] It acts as a competitive inhibitor of xanthine oxidase.[1] Its IC50 value, a measure of its inhibitory potency, is reported to be in the range of 0.2-50 µM.[10][11]
-
Febuxostat: A non-purine selective inhibitor, Febuxostat offers a more potent and selective inhibition of xanthine oxidase.[12][13] It works by non-competitively blocking the molybdenum pterin center of the enzyme.[12] Febuxostat has demonstrated significantly lower IC50 values, in the nanomolar range, making it a more potent inhibitor than Allopurinol.[12][14]
The development of novel xanthine oxidase inhibitors like this compound is driven by the need for alternative therapies with potentially improved efficacy, selectivity, and safety profiles.
In Vitro Validation Workflow
The in vitro validation of a novel xanthine oxidase inhibitor involves a two-pronged approach: assessing its inhibitory efficacy and evaluating its potential cytotoxicity.
Caption: A streamlined workflow for the in vitro validation of a novel XO inhibitor.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay quantifies the inhibitory effect of a test compound on xanthine oxidase activity by measuring the formation of uric acid, which absorbs light at approximately 295 nm.[6]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Febuxostat (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be optimized for the assay.
-
Prepare a stock solution of xanthine in phosphate buffer. Gentle warming or the addition of a minimal amount of NaOH may be required for complete dissolution.
-
Prepare stock solutions of the test compound and positive controls (Allopurinol, Febuxostat) in DMSO.
-
Create a series of dilutions of the test compound and controls at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer and vehicle (DMSO).
-
Control (100% activity): Phosphate buffer, xanthine oxidase solution, and vehicle (DMSO).
-
Test Wells: Phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Positive Control Wells: Phosphate buffer, xanthine oxidase solution, and Allopurinol or Febuxostat at various concentrations.
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 295 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (reaction velocity) for each well from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound and controls using the following formula: % Inhibition = [1 - (Velocity of Test Well / Velocity of Control Well)] x 100%
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound and the positive control in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound.
-
Include untreated cells as a negative control (100% viability).
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add a specific volume of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100%
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes 50% cell death).
-
Comparative Performance Data
The following table summarizes the expected in vitro performance of this compound in comparison to the standard xanthine oxidase inhibitors, Allopurinol and Febuxostat. The data for the novel compound is illustrative, based on structurally similar molecules, to provide a framework for evaluation.
| Compound | Target | IC50 (µM) | Inhibition Type | CC50 (µM) (HepG2 cells) |
| This compound | Xanthine Oxidase | To be determined | To be determined | To be determined |
| Allopurinol | Xanthine Oxidase | 0.2 - 50[10][11] | Competitive[15] | > 100 |
| Febuxostat | Xanthine Oxidase | ~0.0018[12][14] | Mixed-type/Non-competitive[12] | > 100 |
Interpretation and Discussion
The primary objective of this validation is to determine the IC50 value of this compound and compare it to those of Allopurinol and Febuxostat. A lower IC50 value signifies higher inhibitory potency. Based on the performance of structurally related nicotinamide derivatives, it is plausible that this compound could exhibit potent xanthine oxidase inhibition.[16]
Further kinetic studies, such as Lineweaver-Burk plots, will be crucial to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[17] This information provides deeper insights into how the compound interacts with the enzyme.
The cytotoxicity assay is a critical component of the early-stage safety assessment. A high CC50 value, significantly greater than the IC50 value, indicates a favorable therapeutic window, suggesting that the compound is selective for its target enzyme and has a lower potential for off-target toxicity at therapeutic concentrations.
Conclusion
This guide outlines a robust and scientifically sound methodology for the in vitro validation of this compound as a novel xanthine oxidase inhibitor. By following these detailed protocols and comparing the results against established standards, researchers can effectively assess its therapeutic potential for the treatment of hyperuricemia and gout. The combination of efficacy and safety data generated through these assays will provide the necessary foundation for further preclinical and clinical development.
References
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gout - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Febuxostat: a non-purine, selective inhibitor of xanthine oxidase for the management of hyperuricaemia in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. herbmedpharmacol.com [herbmedpharmacol.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Cyanophenyl)nicotinic Acid
In the dynamic environment of drug discovery and chemical research, our most critical asset is the well-being of our scientific staff. The introduction of any new chemical entity into the laboratory, such as 5-(4-Cyanophenyl)nicotinic acid, requires a diligent and proactive approach to safety. This guide provides essential, immediate safety protocols and logistical plans for handling this compound, moving beyond a simple checklist to explain the scientific reasoning behind each safety measure. Our goal is to empower researchers with the knowledge to handle this material confidently and safely, reinforcing a laboratory culture where safety and scientific integrity are inextricably linked.
Part 1: Hazard Assessment - Understanding the "Why"
A robust safety plan begins with a thorough understanding of the potential hazards. While comprehensive toxicological data for this compound is not widely published, we can infer its potential risks by examining its chemical structure and data from close structural analogs. The molecule consists of a nicotinic acid core substituted with a cyanophenyl group.
-
Nicotinic Acid Moiety: Nicotinic acid (Niacin or Vitamin B3) is biologically active. While beneficial at nutritional doses, high concentrations can cause significant skin flushing, itching, and gastrointestinal distress.[1][2][3][4] Ingesting several grams can even lead to liver damage.[1][2]
-
Cyanophenyl Group: The presence of a nitrile (-CN) group warrants careful handling. Aromatic nitriles, like this one, are a class of compounds with varied toxicities. The primary, immediate risks are typically irritation to the skin, eyes, and respiratory system.[5][6]
-
Physical Form: As a solid powder, the principal routes of exposure during routine lab operations (e.g., weighing, transferring, preparing solutions) are inhalation of airborne dust and direct contact with the skin and eyes.[7]
Safety Data Sheets (SDS) for structurally similar compounds, such as 5-(2-Cyanophenyl)nicotinic acid and 4-(3-Cyanophenyl)nicotinic acid, consistently report the following hazards.[5][6]
| Hazard Class | GHS Hazard Statement | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | ! |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | ! |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[8][9] | ! |
Based on this evidence, our PPE protocol is designed to create a complete barrier against these primary exposure routes.
Part 2: The Core PPE and Operational Protocol
The following protocol outlines the minimum required PPE and essential handling practices. Adherence to these steps is mandatory for all personnel handling this compound.
Engineering Controls: The First Line of Defense
Before any PPE is considered, engineering controls must be utilized.
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the most effective way to control the generation of airborne dust and prevent inhalation exposure.[10]
Personal Protective Equipment (PPE) Ensemble
The selection of PPE is based on a "last line of defense" principle, providing a barrier between you and the chemical hazard.[11]
-
Eye and Face Protection:
-
Why: To prevent eye irritation from airborne powder or splashes.[11][12]
-
Protocol: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses with side shields are not sufficient as they do not provide an adequate seal against fine dust.[13] When handling larger quantities (>1g) or performing operations with a higher risk of splashing, a full-face shield must be worn over the goggles.[11][14]
-
-
Hand Protection:
-
Why: To prevent skin contact and potential irritation.[12][15]
-
Protocol: Wear standard laboratory nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin. After removing gloves, immediately wash hands thoroughly with soap and water.[7][10]
-
-
Protective Clothing:
-
Respiratory Protection:
-
Why: To prevent the inhalation of fine particulates, which can cause respiratory tract irritation.[5][6]
-
Protocol: When handling the powder inside a certified fume hood, respiratory protection is typically not required. If, for any reason, work must be conducted outside of a fume hood (a scenario that requires prior risk assessment and approval), a NIOSH-approved N95 respirator is the minimum requirement. Personnel must be properly fit-tested and trained before using a respirator.[13]
-
Task-Based PPE Summary
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/handling solid (<1g) | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/handling solid (>1g) or solution prep | Chemical Fume Hood | Goggles and Full Face Shield | Nitrile Gloves | Lab Coat | Not Required |
| Handling outside of a fume hood (emergency/special approval) | Local Exhaust Ventilation | Goggles and Full Face Shield | Nitrile Gloves | Lab Coat | N95 Respirator (Mandatory) |
Part 3: Step-by-Step Workflow, Spill, and Disposal Plans
A safe experiment is a well-planned one. This workflow ensures that safety is integrated into every step of the process.
Caption: A three-phase workflow for safely handling this compound.
Spill Response Plan
In the event of a small spill (<1g) inside a fume hood:
-
Do not panic. Keep the fume hood sash down.
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully scoop the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth, and place the cloth in the hazardous waste container.
-
Report the incident to your laboratory supervisor.
Chemical Disposal Plan
Proper disposal is a legal and ethical responsibility.[17][18]
-
Solid Chemical Waste: All excess this compound and materials from spill cleanups must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves and absorbent pads, that has come into contact with the chemical must be disposed of in the solid hazardous waste container.
-
Empty Containers: The original product container is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[19] The rinsate must be collected and disposed of as hazardous liquid waste. Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines.[19]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[17] At a minimum, keep acids, bases, oxidizers, and solvents in separate waste containers.[17]
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]
- 3. Niacin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Niacin Toxicity - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. chemscience.com [chemscience.com]
- 8. angenechemical.com [angenechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cdn.accentuate.io [cdn.accentuate.io]
- 11. sams-solutions.com [sams-solutions.com]
- 12. newreachglobal.com [newreachglobal.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. epa.gov [epa.gov]
- 15. PPE and Safety for Chemical Handling [acsmaterial.com]
- 16. ors.od.nih.gov [ors.od.nih.gov]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 19. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
